molecular formula C21H24FN5O3 B1210534 Flufylline CAS No. 82190-91-8

Flufylline

Número de catálogo: B1210534
Número CAS: 82190-91-8
Peso molecular: 413.4 g/mol
Clave InChI: PMEYQPKJAPXGPS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

has blood pressure lowering, serotonin & histamine antagonistic & broncholytic activity;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O3/c1-24-19-17(20(29)25(2)21(24)30)27(13-23-19)12-11-26-9-7-15(8-10-26)18(28)14-3-5-16(22)6-4-14/h3-6,13,15H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEYQPKJAPXGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231611
Record name Flufylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82190-91-8
Record name Flufylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082190918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flufylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8G173034U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pharmacological Profile of Flufylline: A Theophylline Analog

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Flufylline, a derivative of theophylline, belongs to the methylxanthine class of compounds. Theophylline itself has a long history of use in the treatment of respiratory diseases, primarily asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effects are attributed to its dual mechanism of action: non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. As a theophylline analog, this compound is presumed to share a similar pharmacological profile, though specific data on its potency and selectivity remain scarce in publicly accessible literature. This guide aims to provide a comprehensive overview of the expected pharmacological properties of this compound based on the well-established profile of theophylline and related analogs, highlighting the need for further research to fully characterize this compound.

Core Pharmacological Profile

The pharmacological actions of theophylline analogs like this compound are primarily centered around two key molecular targets: phosphodiesterases and adenosine receptors.

Phosphodiesterase (PDE) Inhibition

Theophylline is a non-selective inhibitor of various PDE isoenzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This increase in cyclic nucleotides is responsible for many of its therapeutic effects, including smooth muscle relaxation.

Expected Effects of this compound:

  • Bronchodilation: Inhibition of PDE in airway smooth muscle cells is expected to cause relaxation and widening of the airways, which is the primary mechanism for its potential use in asthma and COPD.

  • Anti-inflammatory Effects: By increasing cAMP in inflammatory cells, this compound may suppress the release of pro-inflammatory mediators.

  • Cardiovascular Effects: Non-selective PDE inhibition can lead to cardiac stimulation and vasodilation.

Adenosine Receptor Antagonism

Theophylline is a non-selective antagonist of adenosine receptors, particularly A1, A2A, and A2B subtypes. This antagonism can contribute to both therapeutic and adverse effects.

Expected Effects of this compound:

  • Bronchodilation: Blockade of A1 receptors on airway smooth muscle can prevent adenosine-induced bronchoconstriction.

  • Central Nervous System (CNS) Stimulation: Antagonism of adenosine receptors in the brain is responsible for the stimulant effects of methylxanthines, which can lead to side effects like insomnia and nervousness.

  • Increased Respiratory Drive: Theophylline can stimulate the respiratory center in the medulla, an effect partially attributed to adenosine receptor blockade.

Quantitative Data (Hypothetical)

Due to the lack of specific published data for this compound, the following tables present a hypothetical summary of quantitative data based on known values for other theophylline analogs. These tables are for illustrative purposes to guide potential future research.

Table 1: Hypothetical Adenosine Receptor Binding Affinities (Ki, nM) of this compound

Receptor SubtypeHypothetical Kᵢ (nM)
A₁Data not available
A₂ₐData not available
A₂ₑData not available
A₃Data not available

Table 2: Hypothetical Phosphodiesterase Inhibition (IC₅₀, µM) of this compound

PDE IsoformHypothetical IC₅₀ (µM)
PDE1Data not available
PDE2Data not available
PDE3Data not available
PDE4Data not available
PDE5Data not available

Table 3: Hypothetical Pharmacokinetic Parameters of this compound

ParameterHypothetical Value
Bioavailability (Oral)Data not available
Volume of DistributionData not available
Plasma Half-lifeData not available
ClearanceData not available

Signaling Pathways

The primary signaling pathways influenced by theophylline analogs involve the modulation of cyclic nucleotide levels.

Signaling_Pathway This compound This compound AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Antagonism PDE Phosphodiesterase (PDE) This compound->PDE Inhibition AC Adenylate Cyclase AdenosineReceptor->AC Inhibition AMP 5'-AMP PDE->AMP Hydrolysis cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Cellular Response (e.g., Bronchodilation, Anti-inflammation) PKA->CellularResponse Leads to Binding_Assay_Workflow Start Start MembranePrep Prepare Membranes with Adenosine Receptors Start->MembranePrep Incubation Incubate Membranes with Radioligand & this compound MembranePrep->Incubation Filtration Separate Bound & Free Radioligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC₅₀ and Kᵢ Counting->Analysis End End Analysis->End

Flufylline: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufylline, with the IUPAC name 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione, is a synthetic xanthine derivative with potential pharmacological applications. This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, intended for researchers and professionals in the field of drug development. The document details the synthetic route, including experimental protocols for the preparation of its precursors and the final compound. Furthermore, it compiles the known chemical and physical properties of this compound and discusses its potential mechanisms of action based on its structural similarity to known adenosine receptor antagonists and phosphodiesterase inhibitors. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are illustrated with diagrams using the DOT language.

Synthesis of this compound

The synthesis of this compound is achieved through the condensation of two key precursors: 7-(2-chloroethyl)theophylline and 4-(p-fluorobenzoyl)piperidine.

Synthetic Pathway

Flufylline_Synthesis cluster_0 Preparation of Precursor 1 cluster_1 Preparation of Precursor 2 cluster_2 Final Condensation Theophylline Theophylline 7-CET 7-(2-chloroethyl)theophylline Theophylline->7-CET NaOH, Reflux 1,2-dichloroethane 1,2-dichloroethane 1,2-dichloroethane->7-CET This compound This compound 7-CET->this compound 4-FBP 4-(p-fluorobenzoyl)piperidine 4-FBP->this compound Condensation Starting_Materials_2 Starting_Materials_2

Caption: Synthetic pathway of this compound.

Experimental Protocols

1.2.1. Synthesis of 7-(2-chloroethyl)theophylline

The synthesis of 7-(2-chloroethyl)theophylline involves the alkylation of theophylline.[1]

  • Materials: Theophylline, 1,2-dichloroethane, Sodium Hydroxide (NaOH).

  • Procedure:

    • Dissolve theophylline in an aqueous solution of sodium hydroxide.

    • Add 1,2-dichloroethane to the solution.

    • Reflux the mixture for an appropriate time to allow the reaction to complete.

    • After cooling, the product can be isolated by filtration and purified by recrystallization.

1.2.2. Synthesis of 4-(p-fluorobenzoyl)piperidine

This precursor can be synthesized through various methods, one of which involves the acylation of piperidine.

  • Materials: Piperidine, 4-fluorobenzoyl chloride, a suitable base (e.g., triethylamine).

  • Procedure:

    • Dissolve piperidine and the base in an appropriate aprotic solvent.

    • Slowly add 4-fluorobenzoyl chloride to the solution while stirring, typically at a reduced temperature to control the exothermic reaction.

    • After the addition is complete, allow the reaction to proceed at room temperature.

    • The product can be isolated by extraction and purified by chromatography or recrystallization.

1.2.3. Synthesis of this compound

The final step is the condensation of the two precursors.

  • Materials: 7-(2-chloroethyl)theophylline, 4-(p-fluorobenzoyl)piperidine, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • Combine 7-(2-chloroethyl)theophylline and 4-(p-fluorobenzoyl)piperidine in the solvent.

    • Add the base to the mixture.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValue
Molecular Formula C21H24FN5O3
Molecular Weight 413.45 g/mol
IUPAC Name 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione
CAS Number 82190-91-8
Appearance Solid
Solubility Data not available. Expected to be soluble in organic solvents like DMSO and DMF.
pKa Data not available.
Melting Point Data not available.

Analytical Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for the structural elucidation of this compound. Due to the presence of a fluorine atom, both ¹H NMR and ¹⁹F NMR are highly informative.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl groups on the xanthine ring, the ethyl linker, the piperidine ring protons, and the aromatic protons of the fluorobenzoyl group.

  • ¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule.

  • ¹⁹F NMR: The fluorine NMR spectrum would exhibit a signal corresponding to the single fluorine atom on the benzoyl group, providing information about its chemical environment.[1][2]

3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can provide structural information by identifying characteristic losses of fragments.[3][4]

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound has not been extensively studied. However, its structural similarity to other xanthine derivatives like theophylline and caffeine suggests two primary potential mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.

Adenosine Receptor Antagonism

This compound may act as an antagonist at adenosine receptors, particularly the A₁ and A₂ₐ subtypes. Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking these receptors, this compound could exert stimulatory effects.

Adenosine_Signaling This compound This compound Adenosine_R Adenosine Receptor (A1) This compound->Adenosine_R Antagonizes G_protein Gi/o Protein Adenosine_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal activity) PKA->Cellular_Response Phosphorylates targets leading to PDE_Inhibition_Signaling This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AMP AMP PDE->AMP Degrades to cAMP cAMP cAMP->PDE PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to Binding_Assay_Workflow A Prepare cell membranes expressing adenosine receptors B Incubate membranes with a radiolabeled adenosine receptor ligand A->B C Add increasing concentrations of this compound B->C D Separate bound and free radioligand C->D E Measure radioactivity of bound ligand D->E F Determine Ki value for this compound E->F PDE_Assay_Workflow A Purify recombinant PDE enzymes B Incubate PDE with cAMP or cGMP substrate A->B C Add increasing concentrations of this compound B->C D Measure the amount of hydrolyzed substrate (AMP or GMP) C->D E Calculate IC50 value for this compound D->E

References

Flufylline: A Technical Whitepaper on its Role as a Serotonin and Putative Histamine Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Flufylline (Sgd 195/78) is a theophylline derivative that has been primarily characterized as a serotonin 5-HT₂ receptor antagonist.[1][2] This technical guide provides a comprehensive overview of the existing research on this compound's pharmacological activity, with a focus on its established role in the serotonergic system and an examination of the limited evidence suggesting potential histamine receptor antagonism. This document summarizes available quantitative data, outlines relevant experimental protocols, and presents signaling pathway and experimental workflow diagrams to support further research and development.

Introduction to this compound

This compound, with the chemical name 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione, is a synthetic compound derived from theophylline. It has been investigated for its pharmacological properties, notably its effects on the cardiovascular system, where it has demonstrated antihypertensive properties in animal models.[1] The primary mechanism of action identified for this compound is its antagonism of 5-HT₂ receptors. While some non-experimental sources suggest a role as a histamine antagonist, this claim is not well-supported by primary scientific literature.

Serotonin 5-HT₂ Receptor Antagonism

The most definitive pharmacological activity of this compound is its role as a 5-HT₂ receptor antagonist. This has been established through both in vivo and in vitro studies.

Quantitative Data

A key study by Korstanje et al. (1986) evaluated this compound's activity at 5-HT₂ receptors.[2] While the full quantitative results from this specific study are not widely available, the research abstract indicates the determination of both in vivo antagonist potency and in vitro receptor affinity. The table below summarizes the types of quantitative data obtained in this and similar pharmacological studies.

ParameterReceptor TargetMethodDescription
pA₂ Value 5-HT₂ ReceptorIn vivo functional assay (e.g., antagonism of agonist-induced pressor response in pithed rats)The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.
Kᵢ Value 5-HT₂ ReceptorIn vitro radioligand binding assay (e.g., displacement of [³H]mianserin from rat brain preparations)The inhibition constant, representing the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is a measure of the antagonist's binding affinity.
IC₅₀ Value 5-HT₂ ReceptorIn vitro radioligand binding assayThe concentration of an unlabeled drug that displaces 50% of a specifically bound radioligand. This value can be converted to a Kᵢ value.
Experimental Protocols

The following are detailed methodologies typical for characterizing a compound like this compound as a 5-HT₂ receptor antagonist, based on the experiments described by Korstanje et al.[2]

2.2.1. In Vivo 5-HT₂ Receptor Antagonism in Pithed Rats

  • Objective: To determine the functional antagonist potency of this compound at postjunctional 5-HT₂ receptors in vivo.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Rats are anesthetized, and the brain is destroyed via a steel rod inserted through the orbit into the vertebral canal (pithing). This eliminates central nervous system influences on blood pressure.

    • Artificial respiration is initiated.

    • A catheter is inserted into a carotid artery for continuous blood pressure monitoring. Another catheter is placed in a jugular vein for drug administration.

    • A cumulative dose-response curve is established for a selective 5-HT₂ receptor agonist (e.g., 5-HT or a more specific agonist) by measuring the increase in diastolic blood pressure.

    • This compound is administered intravenously at a specific dose.

    • After a set equilibration period, the dose-response curve for the 5-HT₂ agonist is re-determined in the presence of this compound.

    • The rightward shift in the agonist dose-response curve is used to calculate the pA₂ value, which quantifies the antagonist potency of this compound.

2.2.2. In Vitro Radioligand Binding Assay for 5-HT₂ Receptor Affinity

  • Objective: To determine the binding affinity of this compound for 5-HT₂ receptors.

  • Tissue Preparation: Rat brain cortex, a region with a high density of 5-HT₂ receptors, is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction.

  • Radioligand: [³H]mianserin or [³H]ketanserin, which are radiolabeled antagonists that bind with high affinity to 5-HT₂ receptors.

  • Procedure:

    • Aliquots of the prepared brain membranes are incubated in assay tubes.

    • A fixed concentration of the radioligand (e.g., [³H]mianserin) is added to each tube.

    • Varying concentrations of unlabeled this compound (the competitor) are added to different sets of tubes.

    • "Total binding" is determined in tubes with only the radioligand and membranes. "Non-specific binding" is determined in the presence of a high concentration of a non-radiolabeled, potent 5-HT₂ antagonist (e.g., unlabeled ketanserin) to saturate the receptors.

    • The tubes are incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibition constant (Kᵢ).

5-HT₂A Receptor Signaling Pathway

Antagonism of the 5-HT₂A receptor, a Gq/11-coupled receptor, blocks the downstream signaling cascade initiated by serotonin.

Gq_Signaling_Pathway cluster_membrane Cell Membrane Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Binds Gq Gαq/11 Receptor->Gq Activates This compound This compound This compound->Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca CellularResponse Cellular Response (e.g., smooth muscle contraction) Ca->CellularResponse PKC->CellularResponse

Caption: 5-HT₂A receptor signaling pathway and point of this compound antagonism.

Histamine Receptor Antagonism: An Unconfirmed Role

While this compound's activity at serotonin receptors is documented in primary research, its role as a histamine antagonist is less clear. A PubChem entry and a patent for related theophylline derivatives do mention histamine antagonistic effects. However, there is a notable absence of peer-reviewed studies that provide quantitative data (e.g., binding affinities for H₁, H₂, H₃, or H₄ receptors) or detailed experimental evidence to support this claim.

The abstract for the Korstanje et al. (1986) study includes a MeSH term for "Histamine H2 Antagonists / pharmacology*", but the text of the abstract does not describe any experiments conducted on histamine receptors for this compound. This suggests the MeSH term may be a broader categorization and not indicative of specific experimental findings for this compound.

Further research, including broad receptor screening panels, would be necessary to confirm or refute this compound's activity at histamine receptors and to quantify its affinity and functional potency if any such activity exists.

Hypothetical Histamine H₁ Receptor Signaling Pathway

Should this compound be found to antagonize the histamine H₁ receptor, another Gq/11-coupled receptor, it would inhibit a similar signaling cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane Histamine Histamine Receptor H1 Receptor Histamine->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PutativeAntagonist Putative This compound Action PutativeAntagonist->Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca CellularResponse Cellular Response (e.g., allergic inflammation) Ca->CellularResponse PKC->CellularResponse

Caption: Histamine H₁ receptor signaling and the hypothetical point of antagonism.

General Experimental Workflow for Receptor Antagonist Characterization

The workflow for characterizing a novel compound like this compound typically follows a hierarchical approach from initial screening to in-depth functional analysis.

Experimental_Workflow A Primary Screen: Radioligand Binding Assay B Determine IC50 / Ki (Binding Affinity) A->B Quantify C Secondary Screen: Cell-Based Functional Assay (e.g., Calcium Flux) B->C Confirm Activity D Determine IC50 / pA2 (Functional Potency) C->D Quantify E Selectivity Profiling: Screen against related receptors (e.g., other 5-HT, Histamine subtypes) D->E Assess Specificity F In Vivo Model Testing (e.g., Pithed Rat Blood Pressure) E->F Validate in physiological context G Lead Candidate F->G

Caption: General experimental workflow for antagonist characterization.

Conclusion and Future Directions

This compound is a confirmed 5-HT₂ receptor antagonist with demonstrated in vivo and in vitro activity. Its pharmacological profile suggests potential therapeutic applications where modulation of the serotonergic system is beneficial, such as in certain cardiovascular conditions.

The evidence for this compound's role as a histamine antagonist is currently anecdotal and lacks substantiation in the primary scientific literature. This represents a significant knowledge gap. To fully elucidate the pharmacological profile of this compound, the following future research is recommended:

  • Comprehensive Receptor Screening: A broad panel of receptor binding assays should be performed to definitively assess this compound's affinity for all histamine receptor subtypes (H₁-H₄) and other off-target receptors.

  • Functional Characterization: If binding to histamine receptors is confirmed, cell-based functional assays (e.g., calcium mobilization, cAMP assays) should be conducted to determine whether this compound acts as an antagonist, inverse agonist, or agonist at these receptors.

  • In Vivo Studies: Should significant histamine receptor antagonism be identified, in vivo studies in relevant animal models of allergy or inflammation would be warranted to explore its potential therapeutic utility in these areas.

This technical guide provides a summary of the current understanding of this compound's pharmacology and a roadmap for clarifying its complete mechanism of action.

References

An In-depth Technical Guide to the Anti-inflammatory Effects of Fluvoxamine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the query specified "Flufylline," this appears to be a likely misspelling. This technical guide focuses on the well-documented anti-inflammatory properties of Fluvoxamine , a selective serotonin reuptake inhibitor (SSRI). Additionally, given the potential for nomenclature confusion and the shared mechanisms of anti-inflammatory action, this guide will also incorporate relevant data on the xanthine derivatives Pentoxifylline and Theophylline . These compounds exhibit significant immunomodulatory effects, primarily through the inhibition of phosphodiesterases (PDEs) and modulation of key inflammatory signaling pathways. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanisms of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of Fluvoxamine and related xanthine derivatives are multifaceted. Fluvoxamine is thought to exert its anti-inflammatory effects through its agonist activity at the sigma-1 receptor, which in turn modulates inflammatory responses[1]. Both Fluvoxamine and xanthines like Pentoxifylline and Theophylline have been shown to modulate critical inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. A key mechanism for the xanthine derivatives is the non-selective inhibition of phosphodiesterases, leading to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP), which has broad anti-inflammatory effects[2][3].

A central aspect of their anti-inflammatory action is the suppression of pro-inflammatory cytokines. Notably, Fluvoxamine, Pentoxifylline, and Theophylline have all been demonstrated to reduce the production and expression of Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in the inflammatory response[4][5].

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of Fluvoxamine and Pentoxifylline from various in vitro and in vivo studies.

Table 1: In Vivo Anti-inflammatory Effects of Fluvoxamine in Rat Models
ModelDrug & DoseParameterResultp-valueReference
Carrageenan-induced paw edemaFluvoxamine (50 mg/kg, IP)Paw Edema Inhibition21.3% suppressionp<0.001
Formaldehyde-induced arthritisFluvoxamine (50 mg/kg, orally)Arthritic ScoreSignificant decreasep<0.001
Complete Freund's Adjuvant (CFA)-induced arthritisFluvoxamine (50 mg/kg, orally)Paw ThicknessSignificant decreasep<0.001
CFA-induced arthritisFluvoxamine (50 mg/kg, orally)TNF-α (serum)147.0 ± 2.0 pg/mL (control) vs. 53.8 ± 1.3 pg/mL (treated)p<0.001
CFA-induced arthritisFluvoxamine (50 mg/kg, orally)PGE2 (serum)406.8 ± 2.5 pg/mL (control) vs. 205 ± 3.6 pg/mL (treated)p<0.001
CFA-induced arthritisFluvoxamine (50 mg/kg, orally)IL-1β (serum)93.8 ± 1.3 pg/mL (control) vs. 42.0 ± 1.4 pg/mL (treated)p<0.001
6-OHDA lesioned striatum (Parkinsonian model)FluvoxamineIL-1β, IL-6, TNF-α mRNADown-regulatedNot specified
6-OHDA lesioned striatum (Parkinsonian model)FluvoxamineIL-10, TGF-β mRNAUp-regulatedNot specified
Table 2: In Vitro Anti-inflammatory Effects of Fluvoxamine
Cell LineStimulantDrug & ConcentrationTarget Gene/ProteinEffectp-valueReference
Human Endothelial Cells (HUVECs)LPS (1 µg/ml)Fluvoxamine (10⁻⁶ M)VCAM-1 mRNASignificant decreasep=0.006
Human Endothelial Cells (HUVECs)LPS (1 µg/ml)Fluvoxamine (10⁻⁷ M)VCAM-1 mRNASignificant decreasep=0.01
Human Endothelial Cells (HUVECs)LPS (1 µg/ml)Fluvoxamine (10⁻⁶ M)ICAM-1 mRNASignificant decreasep<0.001
Human Endothelial Cells (HUVECs)LPS (1 µg/ml)Fluvoxamine (10⁻⁷ M)ICAM-1 mRNASignificant decreasep=0.04
Human Endothelial Cells (HUVECs)LPS (1 µg/ml)Fluvoxamine (10⁻⁶ M)iNOS mRNASignificant suppressionp<0.001
Human Endothelial Cells (HUVECs)LPS (1 µg/ml)Fluvoxamine (10⁻⁷ M)iNOS mRNASignificant suppressionp=0.001
Human Endothelial Cells (HUVECs)LPS (1 µg/ml)Fluvoxamine (10⁻⁶ M)COX-2 mRNAReduced expressionp=0.04
U937 MacrophagesLPSFluvoxamine (10⁻⁶ M & 10⁻⁷ M)iNOS mRNAConsiderable decreasep<0.001
U937 MacrophagesLPSFluvoxamine (10⁻⁶ M)COX-2 mRNASignificant decreasep<0.05
U937 MacrophagesLPSFluvoxamineCOX-2 ProteinSignificant decreaseNot specified
Table 3: Anti-inflammatory Effects of Pentoxifylline
Study Population/ModelDrug & DoseParameterResultp-valueReference
Hemodialysis patientsPentoxifylline (400 mg/day)TNF-α (serum)Baseline: 0.4 pg/mL, Final: 0 pg/mLp<0.05
Hemodialysis patientsPentoxifylline (400 mg/day)IL-6 (serum)Baseline: 9.4 pg/mL, Final: 2.9 pg/mLp<0.05
Hemodialysis patientsPentoxifylline (400 mg/day)CRP (serum)Baseline: 7.1 mg/L, Final: 2.6 mg/Lp<0.05
Patients with Coronary Artery DiseasePentoxifylline (400 mg TID)CRP (plasma)Significant reductionp=0.04
Patients with Coronary Artery DiseasePentoxifylline (400 mg TID)TNF-α (plasma)Significant reductionp<0.01
Murine Peritoneal Exudate CellsPentoxifylline (100 & 1000 µg/ml)TNF-α productionInhibitionNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This protocol is adapted from studies investigating the anti-inflammatory effects of Fluvoxamine.

  • Animals: Male Wistar rats are typically used.

  • Induction of Inflammation: A subplantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the rats.

  • Drug Administration:

    • For pre-treatment studies, Fluvoxamine is administered intraperitoneally (IP) at doses ranging from 2.5 to 50 mg/kg, 30 minutes before the carrageenan injection.

    • A control group receives the vehicle (e.g., saline) instead of Fluvoxamine.

  • Measurement of Edema: The volume of the paw is measured at specific time points (e.g., 4 hours) after carrageenan injection using a plethysmometer. The increase in paw volume is calculated as an indicator of edema.

  • Gene Expression Analysis: At the end of the experiment, paw tissue can be collected for the measurement of inflammatory gene expression (e.g., ICAM-1, VCAM-1, COX-2, iNOS) using quantitative real-time PCR (qRT-PCR).

In Vitro Model: LPS-Stimulated Human Endothelial Cells

This protocol is based on studies evaluating the effects of Fluvoxamine on endothelial cell inflammation.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach 70-80% confluency.

  • Experimental Setup: Cells are seeded in 6-well plates.

  • Drug Treatment: Cells are pre-treated with various concentrations of Fluvoxamine (e.g., 10⁻⁸ M to 10⁻⁶ M) for 1 hour.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/ml is added to the cell cultures to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS alone.

  • Gene Expression Analysis: After a 6-hour incubation period, total RNA is extracted from the cells. The expression levels of target inflammatory genes (e.g., ICAM-1, VCAM-1, COX-2, iNOS) are quantified using qRT-PCR. Data is normalized to a housekeeping gene (e.g., 18S rRNA).

In Vitro Model: LPS-Stimulated U937 Macrophages

This protocol is derived from studies assessing the impact of Fluvoxamine on macrophage-mediated inflammation.

  • Cell Culture and Differentiation: Human U937 monocytic cells are cultured and can be differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Drug Treatment: Differentiated macrophages are pre-treated with Fluvoxamine at various concentrations (e.g., 10⁻⁷ M and 10⁻⁶ M).

  • Inflammatory Stimulus: LPS is used to stimulate an inflammatory response in the macrophages.

  • Gene and Protein Expression Analysis:

    • The mRNA expression of inflammatory genes like COX-2 and iNOS is measured by qRT-PCR.

    • The protein expression of COX-2 can be quantified by flow cytometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_invivo In Vivo: Carrageenan-Induced Paw Edema cluster_invitro In Vitro: LPS-Stimulated HUVECs A1 Rat Acclimatization A2 Drug/Vehicle Administration (IP) A1->A2 A3 Carrageenan Injection (Subplantar) A2->A3 A4 Paw Volume Measurement A3->A4 A5 Tissue Collection & Analysis (qRT-PCR) A4->A5 B1 HUVEC Culture B2 Cell Seeding B1->B2 B3 Fluvoxamine Pre-treatment B2->B3 B4 LPS Stimulation B3->B4 B5 RNA Extraction & qRT-PCR B4->B5

Caption: A typical experimental workflow for in vivo and in vitro anti-inflammatory studies.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK TNFa TNF-α TNFa->TNFR IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates IkB_NFkB->NFkB IκB degradation Fluvoxamine Fluvoxamine / Pentoxifylline Fluvoxamine->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes transcription MAPK_Pathway cluster_membrane_mapk Cell Membrane cluster_cytoplasm_mapk Cytoplasm cluster_nucleus_mapk Nucleus Receptor Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates Stimulus Inflammatory Stimuli (e.g., LPS) Stimulus->Receptor MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates Fluvoxamine_MAPK Fluvoxamine Fluvoxamine_MAPK->MAPK inhibits DNA_mapk DNA AP1->DNA_mapk binds Genes_mapk Inflammatory Gene Expression DNA_mapk->Genes_mapk transcription

References

Navigating the Uncharted Waters of Preclinical Safety: A Preliminary Toxicity Screening Guide for Novel Xanthine Derivatives like Flufylline (Sgd 19578)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flufylline (Sgd 19578), a xanthine derivative, presents a promising scaffold for therapeutic innovation. However, a thorough evaluation of its safety profile is paramount before it can advance through the drug development pipeline. This technical guide outlines a comprehensive, albeit hypothetical, preliminary toxicity screening program for this compound. Due to the current absence of publicly available toxicological data for this specific molecule, this document leverages established methodologies and the known toxicities of the parent compound, theophylline, to propose a robust screening strategy. The following sections detail recommended in vitro and in vivo assays, data presentation frameworks, and relevant biological pathways to provide a foundational roadmap for the preclinical safety assessment of this compound and similar novel chemical entities.

Proposed In Vitro Toxicity Assessment

A tiered in vitro testing strategy is recommended to provide initial insights into the potential toxicity of this compound without the immediate need for extensive animal testing.

Cytotoxicity Assays

Objective: To determine the concentration at which this compound induces cell death in various cell lines, providing a preliminary indication of its general toxicity.

Experimental Protocol:

  • Cell Lines: A panel of cell lines should be used, including a human liver cell line (e.g., HepG2), a human kidney cell line (e.g., HEK293), and a neuronal cell line (e.g., SH-SY5Y) to assess potential organ-specific toxicity.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. A serial dilution of this compound (e.g., from 0.1 µM to 1000 µM) is then added to the wells.

  • Incubation: The cells are incubated with the compound for 24 and 48 hours.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.

  • Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated for each cell line and time point.

Table 1: Example Data Presentation for In Vitro Cytotoxicity of this compound (IC50 in µM)

Cell Line24-hour IC50 (µM)48-hour IC50 (µM)
HepG2 (Liver)[Hypothetical Value][Hypothetical Value]
HEK293 (Kidney)[Hypothetical Value][Hypothetical Value]
SH-SY5Y (Neuronal)[Hypothetical Value][Hypothetical Value]
Genotoxicity Assays

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

Experimental Protocol (Ames Test):

  • Bacterial Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction) is used.

  • Treatment: The bacterial strains are exposed to a range of this compound concentrations.

  • Incubation: The plates are incubated for 48-72 hours.

  • Revertant Counting: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Table 2: Example Data Presentation for Ames Test of this compound

S. typhimurium StrainMetabolic Activation (S9)Result (Mutagenic/Non-mutagenic)
TA98Without[Hypothetical Result]
TA98With[Hypothetical Result]
TA100Without[Hypothetical Result]
TA100With[Hypothetical Result]

Proposed In Vivo Acute Toxicity Assessment

An acute toxicity study in a rodent model is a crucial next step to understand the systemic effects of a single high dose of this compound.

Objective: To determine the median lethal dose (LD50) and identify the primary target organs of toxicity after a single administration of this compound.

Experimental Protocol:

  • Animal Model: Sprague-Dawley rats (equal numbers of males and females).

  • Dosing: A single dose of this compound is administered via the intended clinical route (e.g., oral gavage). A range-finding study is first conducted, followed by a definitive study with at least three dose levels.

  • Observation: Animals are observed for clinical signs of toxicity and mortality for 14 days. Body weight and food consumption are recorded regularly.

  • Necropsy: At the end of the study, all animals are subjected to a gross necropsy. Key organs are weighed, and tissue samples are collected for histopathological examination.

  • Data Analysis: The LD50 is calculated using a recognized statistical method.

Table 3: Example Data Presentation for Acute Oral Toxicity of this compound in Rats

Dose (mg/kg)Number of AnimalsMortalityKey Clinical Signs
0 (Vehicle)100No abnormalities observed
[Low Dose]10[Value][Observations]
[Mid Dose]10[Value][Observations]
[High Dose]10[Value][Observations]

Potential Signaling Pathways of Concern

Given that this compound is a theophylline derivative, its toxic effects may be mediated through similar pathways. Theophylline's primary mechanisms of action, which can also lead to toxicity at high concentrations, are the non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[1][2]

Theophylline_Toxicity_Pathway cluster_drug This compound (High Concentration) cluster_pathways Cellular Mechanisms cluster_downstream Downstream Effects cluster_toxicity Potential Toxic Manifestations This compound This compound PDE Phosphodiesterase (PDE) Inhibition This compound->PDE Adenosine Adenosine Receptor Antagonism This compound->Adenosine cAMP ↑ Intracellular cAMP PDE->cAMP Catecholamine ↑ Catecholamine Release Adenosine->Catecholamine GI Gastrointestinal Effects (Nausea, Vomiting) Adenosine->GI Cardio Cardiovascular Toxicity (Tachycardia, Arrhythmias) cAMP->Cardio Catecholamine->Cardio Neuro Neurological Toxicity (Seizures, Tremors) Catecholamine->Neuro

Hypothetical signaling pathway for this compound-induced toxicity.

Experimental and Logical Workflows

A structured workflow is essential for a systematic preliminary toxicity screening.

Toxicity_Screening_Workflow start Start: this compound (Sgd 19578) in_vitro In Vitro Toxicity Assays start->in_vitro cytotoxicity Cytotoxicity (e.g., MTT Assay) in multiple cell lines in_vitro->cytotoxicity genotoxicity Genotoxicity (e.g., Ames Test) in_vitro->genotoxicity in_vivo In Vivo Acute Toxicity Study (Rodent Model) cytotoxicity->in_vivo genotoxicity->in_vivo acute_study Single Dose Escalation Study in_vivo->acute_study data_analysis Data Analysis and Reporting acute_study->data_analysis go_nogo Go/No-Go Decision for Further Development data_analysis->go_nogo

Proposed workflow for preliminary toxicity screening.

Conclusion

While specific toxicological data for this compound (Sgd 19578) remains to be established, the framework presented in this guide provides a comprehensive starting point for its preclinical safety evaluation. By employing a combination of in vitro and in vivo assays and considering the known mechanisms of related compounds, researchers can systematically investigate the potential liabilities of this compound. This structured approach will enable informed decision-making and is a critical component of responsible drug development.

References

Flufylline (C21H24FN5O3): A Comprehensive Technical Guide to its Molecular Structure and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufylline, with the chemical formula C21H24FN5O3, is a xanthine derivative of significant interest in medicinal chemistry and pharmacology. This technical guide provides an in-depth overview of its molecular structure, synthesis, purification, and comprehensive characterization using modern analytical techniques. Detailed experimental protocols for its analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are presented. Furthermore, this document elucidates its presumed mechanism of action as an adenosine receptor antagonist and phosphodiesterase inhibitor, supported by signaling pathway diagrams. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Molecular Structure

This compound, systematically named 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione, possesses a core theophylline structure (a dimethylated xanthine) linked to a 4-(4-fluorobenzoyl)piperidine moiety via an ethyl chain.[1]

Table 1: Molecular Descriptors of this compound [1]

DescriptorValue
IUPAC Name 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F
InChI InChI=1S/C21H24FN5O3/c1-24-19-17(20(29)25(2)21(24)30)27(13-23-19)12-11-26-9-7-15(8-10-26)18(28)14-3-5-16(22)6-4-14/h3-6,13,15H,7-12H2,1-2H3
InChIKey PMEYQPKJAPXGPS-UHFFFAOYSA-N
Molecular Formula C21H24FN5O3
Molecular Weight 413.4 g/mol
Monoisotopic Mass 413.18631781 Da

Synthesis and Purification

General Synthetic Approach

A plausible synthetic route involves the reaction of a theophylline salt with a pre-synthesized N-ethyl-4-(4-fluorobenzoyl)piperidine derivative carrying a leaving group on the ethyl chain.

Synthesis_Workflow Theophylline Theophylline Reaction Alkylation Theophylline->Reaction Reagent 1-(2-Chloroethyl)-4-(4-fluorobenzoyl)piperidine Reagent->Reaction Base Base (e.g., K2CO3) Base->Reaction Catalyst Solvent Solvent (e.g., DMF) Solvent->Reaction Medium Crude_this compound Crude this compound Reaction->Crude_this compound Purification Purification Crude_this compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General workflow for the synthesis of this compound.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization or column chromatography are standard procedures.

Experimental Protocol: Purification by Recrystallization

  • Solvent Screening: Identify a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Molecular Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Although specific experimental spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on its structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Theophylline - N-CH₃3.2 - 3.528 - 30
Theophylline - N-CH₃3.4 - 3.730 - 32
Theophylline - C=O-151 - 153
Theophylline - C=O-155 - 157
Theophylline - Imidazole CH7.5 - 7.8140 - 142
Theophylline - C4, C5, C8-107, 148, 141 (approx.)
Ethyl - N-CH₂4.2 - 4.545 - 48
Ethyl - C-CH₂2.8 - 3.155 - 58
Piperidine - CH₂ (axial & equatorial)1.8 - 2.2, 2.8 - 3.253 - 56
Piperidine - CH3.0 - 3.445 - 48
Fluorobenzoyl - Aromatic CH7.1 - 7.3 (ortho to F)115 - 117 (d, J ≈ 22 Hz)
Fluorobenzoyl - Aromatic CH7.9 - 8.1 (ortho to C=O)130 - 132 (d, J ≈ 9 Hz)
Fluorobenzoyl - C=O-195 - 198
Fluorobenzoyl - C-F-164 - 166 (d, J ≈ 250 Hz)

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum, typically with proton decoupling.

  • 2D NMR (Optional): For unambiguous assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for a molecule like this compound.

Table 3: Predicted m/z Values for this compound and Key Fragments

Ion Predicted m/z Description
[M+H]⁺414.1936Protonated molecular ion
Fragment 1181.0716Theophylline moiety
Fragment 2123.03944-Fluorobenzoyl cation
Fragment 3234.1220Piperidin-ethyl fragment

Experimental Protocol: ESI-MS/MS

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.

  • MS Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.

MS_Fragmentation_Workflow This compound This compound (M) ESI Electrospray Ionization This compound->ESI Protonated_Ion [M+H]⁺ (m/z 414.19) ESI->Protonated_Ion CID Collision-Induced Dissociation Protonated_Ion->CID Fragment1 Theophylline Fragment (m/z 181.07) CID->Fragment1 Fragment2 4-Fluorobenzoyl Fragment (m/z 123.04) CID->Fragment2 Fragment3 Piperidin-ethyl Fragment (m/z 234.12) CID->Fragment3

Caption: Workflow for the mass spectrometric fragmentation analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and quantifying the concentration of pharmaceutical compounds. A reversed-phase HPLC method would be suitable for this compound.

Table 4: Exemplary HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 20% B, increase to 80% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 273 nm (approximate λmax of theophylline)
Injection Volume 10 µL
Column Temperature 25 °C

Note: This is a starting point, and method optimization is necessary.

Experimental Protocol: HPLC Method Development and Validation

  • Method Development: Optimize the mobile phase composition, gradient, and flow rate to achieve good peak shape and resolution.

  • Validation (as per ICH guidelines):

    • Specificity: Ensure no interference from diluents or potential impurities.

    • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the repeatability and intermediate precision.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance under small, deliberate variations in parameters.

Mechanism of Action and Signaling Pathways

This compound, as a xanthine derivative, is presumed to exert its pharmacological effects through two primary mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.

Adenosine Receptor Antagonism

Adenosine is a neuromodulator that acts on four G protein-coupled receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). This compound is expected to act as a competitive antagonist, particularly at the A₁ and A₂ₐ receptors. Antagonism of the A₁ receptor, which is coupled to inhibitory G proteins (Gi/o), would lead to an increase in intracellular cyclic AMP (cAMP) levels by disinhibiting adenylyl cyclase.

Adenosine_Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor Gi Gi Protein A1R->Gi Activates Blocked_Response Blocked Cellular Response A1R->Blocked_Response AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A1R Binds & Activates This compound This compound This compound->A1R Blocks ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., decreased neuronal activity) cAMP->Cellular_Response

Caption: Signaling pathway of Adenosine A₁ receptor and its antagonism by this compound.

Phosphodiesterase (PDE) Inhibition

PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, xanthines like this compound can increase the intracellular concentrations of these second messengers, leading to various physiological effects such as smooth muscle relaxation.

PDE_Inhibition cAMP cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by AMP 5'-AMP PDE->AMP Increased_cAMP Increased cAMP levels PDE->Increased_cAMP This compound This compound This compound->PDE Inhibits Downstream_Effects Downstream Effects (e.g., smooth muscle relaxation) Increased_cAMP->Downstream_Effects

Caption: Mechanism of phosphodiesterase inhibition by this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and characterization of this compound. While specific experimental data for this compound remains limited in publicly accessible literature, this document outlines the established methodologies and expected outcomes for its synthesis, purification, and analysis. The detailed protocols and signaling pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the pharmacological properties and therapeutic potential of this compound.

References

Initial Research on Flufylline's Blood Pressure-Lowering Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific data on a compound named "Flufylline" and its blood pressure-lowering activity is not available. This technical guide, therefore, presents a hypothetical exploration of potential mechanisms of action based on established pharmacological principles and data from analogous compounds known to affect blood pressure. This document is intended for researchers, scientists, and drug development professionals as a framework for investigating novel antihypertensive agents.

Introduction

Hypertension is a major risk factor for cardiovascular disease, and the development of novel antihypertensive drugs with improved efficacy and safety profiles remains a critical area of research. This guide explores the potential blood pressure-lowering activity of a hypothetical compound, this compound, by examining key signaling pathways and experimental models relevant to the regulation of vascular tone and blood pressure. The mechanisms discussed are central to the action of many existing antihypertensive therapies and represent plausible targets for a new chemical entity like this compound.

Potential Mechanisms of Vasodilation and Blood Pressure Reduction

The primary mechanism by which a drug can lower blood pressure is through vasodilation, the relaxation of vascular smooth muscle cells (VSMCs). Several key signaling pathways can mediate this effect.

Nitric Oxide (NO) - cGMP Pathway

One of the most critical pathways in vasodilation involves nitric oxide (NO). Endothelial cells produce NO, which then diffuses into adjacent VSMCs. In VSMCs, NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.[1][2][3]

A compound like this compound could potentially enhance this pathway by:

  • Increasing the expression or activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production.[4][5]

  • Directly stimulating sGC, independent of NO.

  • Inhibiting phosphodiesterases (PDEs) that degrade cGMP, thereby prolonging its vasodilatory signal.

NO_cGMP_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell eNOS eNOS NO_e NO eNOS->NO_e L_Arginine L-Arginine L_Arginine->eNOS NO_v NO NO_e->NO_v Diffusion sGC sGC NO_v->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Degradation Relaxation Relaxation PKG->Relaxation GMP GMP PDE5->GMP Flufylline_eNOS This compound (Hypothetical) Flufylline_eNOS->eNOS Enhances Flufylline_PDE This compound (Hypothetical) Flufylline_PDE->PDE5 Inhibits

Figure 1: Hypothetical action of this compound on the NO-cGMP pathway.
Phosphodiesterase (PDE) Inhibition

As mentioned, phosphodiesterases are enzymes that break down cyclic nucleotides like cGMP and cAMP. Inhibition of PDE5, which is highly expressed in vascular smooth muscle, prevents the degradation of cGMP, leading to vasodilation. This is the mechanism of action for drugs like sildenafil. A compound like this compound could act as a PDE inhibitor, which would be a direct mechanism to lower blood pressure.

Adenosine Receptor Antagonism

Adenosine receptors, particularly the A1 subtype, are involved in cardiovascular regulation. While the effects are complex, antagonism of A1 receptors has been investigated for various cardiovascular conditions. For instance, the A1 receptor antagonist rolofylline has been studied in acute heart failure. The direct blood pressure-lowering effects of selective adenosine receptor antagonists are less established as a primary antihypertensive mechanism but could contribute to the overall cardiovascular profile of a drug.

Experimental Protocols for Preclinical Evaluation

To investigate the potential blood pressure-lowering activity of a novel compound like this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assessment of Vasodilation

Objective: To determine the direct effect of this compound on vascular tone.

Methodology: Isolated Tissue Bath Experiments

  • Tissue Preparation: Segments of arteries (e.g., rat aorta or porcine coronary arteries) are dissected and mounted in an isolated tissue bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or KCl.

  • Drug Administration: Increasing concentrations of this compound are added to the bath to generate a cumulative concentration-response curve.

  • Measurement: Changes in isometric tension are recorded to quantify the degree of relaxation.

Table 1: Hypothetical Dose-Response of this compound on Pre-contracted Aortic Rings

This compound Concentration (µM)% Relaxation (Mean ± SEM)
0.015.2 ± 1.1
0.115.8 ± 2.3
145.3 ± 4.5
1085.1 ± 3.8
10098.6 ± 1.5
In Vivo Assessment of Blood Pressure

Objective: To evaluate the effect of this compound on systemic blood pressure in an animal model of hypertension.

Methodology: Spontaneously Hypertensive Rat (SHR) Model

  • Animal Model: Spontaneously Hypertensive Rats (SHRs) are a commonly used genetic model of essential hypertension. Normotensive Wistar-Kyoto (WKY) rats serve as controls.

  • Drug Administration: this compound is administered orally or intravenously to conscious, freely moving rats.

  • Blood Pressure Monitoring: Blood pressure is continuously monitored using radiotelemetry or tail-cuff plethysmography.

  • Data Analysis: Changes in systolic, diastolic, and mean arterial pressure are recorded and analyzed over time.

Table 2: Hypothetical Effect of a Single Oral Dose of this compound (10 mg/kg) on Mean Arterial Pressure (MAP) in SHRs

Time Post-Dose (hours)Change in MAP (mmHg) (Mean ± SEM)
00 ± 0.0
1-15.3 ± 2.1
2-25.8 ± 3.5
4-30.1 ± 4.2
8-18.5 ± 3.1
12-8.2 ± 2.0
24-2.1 ± 1.5
Elucidation of Mechanism of Action

Objective: To determine the involvement of the NO-cGMP pathway in this compound-induced vasodilation.

Methodology: In Vitro Vasodilation with Inhibitors

  • Experimental Setup: Isolated arterial rings are prepared as described in section 3.1.

  • Inhibitor Pre-treatment: Before adding this compound, the tissues are incubated with an inhibitor of eNOS (e.g., L-NAME) or an inhibitor of sGC (e.g., ODQ).

  • Concentration-Response: A concentration-response curve to this compound is generated in the presence of the inhibitor.

  • Analysis: A rightward shift in the concentration-response curve in the presence of the inhibitor would suggest the involvement of the NO-cGMP pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mechanism Mechanism of Action A1 Isolated Arterial Rings A2 Pre-contraction (e.g., Phenylephrine) A1->A2 A3 This compound Concentration-Response A2->A3 A4 Measure Relaxation A3->A4 C1 Isolated Arterial Rings A4->C1 B1 Spontaneously Hypertensive Rats (SHR) B2 This compound Administration (Oral or IV) B1->B2 B3 Blood Pressure Monitoring (Telemetry) B2->B3 B4 Analyze BP Reduction B3->B4 End Conclude Initial Research B4->End C2 Incubate with Inhibitor (e.g., L-NAME) C1->C2 C3 This compound Concentration-Response C2->C3 C4 Analyze Shift in Potency C3->C4 C4->End Start Start Investigation Start->A1 Start->B1

Figure 2: Experimental workflow for preclinical evaluation.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound would be a critical determinant of its clinical utility. Key parameters to investigate include its absorption, distribution, metabolism, and excretion (ADME). Many antihypertensive drugs are metabolized by cytochrome P450 enzymes in the liver. Understanding the metabolic pathways of this compound would be essential to predict potential drug-drug interactions.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability (%)65
Tmax (hours)1.5
Half-life (hours)8
Volume of Distribution (L/kg)2.5
Primary Route of EliminationHepatic Metabolism (CYP3A4)

Conclusion and Future Directions

While "this compound" remains a hypothetical compound at present, this guide outlines a rational and established approach to the initial research and development of a novel antihypertensive agent. The exploration of its effects on the NO-cGMP pathway, potential phosphodiesterase inhibition, and its in vivo efficacy in relevant animal models would form the cornerstone of a preclinical data package. Future research should focus on synthesizing and characterizing this compound, followed by the systematic execution of the described experimental protocols to elucidate its pharmacological profile and therapeutic potential.

References

A Technical Guide to the Phosphodiesterase Inhibition Pathway of Xanthine Derivatives: A Context for Flufylline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Role of Phosphodiesterases in Cellular Signaling

Phosphodiesterases are crucial regulators of signal transduction pathways.[2] By hydrolyzing the 3',5'-phosphodiester bond in cAMP and cGMP, they terminate the signaling cascades initiated by these second messengers. The levels of cAMP and cGMP within a cell are critical determinants of a wide range of physiological processes, including smooth muscle relaxation, cardiac muscle contraction, inflammation, and neurotransmission.[3] There are 11 known families of PDEs (PDE1-PDE11), each with distinct substrate specificities, tissue distributions, and regulatory properties.[2] This diversity allows for fine-tuned control of cyclic nucleotide signaling in different cell types and tissues.

Xanthine Derivatives as Phosphodiesterase Inhibitors

Xanthine and its derivatives, such as theophylline, pentoxifylline, and propentofylline, are competitive non-selective phosphodiesterase inhibitors.[4] By blocking the active site of PDEs, these compounds prevent the breakdown of cAMP and cGMP, leading to their accumulation within the cell. This elevation in cyclic nucleotide levels subsequently activates downstream effectors, primarily protein kinase A (PKA) and protein kinase G (PKG), resulting in a cascade of phosphorylation events that mediate the physiological response.

The general mechanism of action is depicted in the signaling pathway diagram below.

General Phosphodiesterase Inhibition Pathway by Xanthine Derivatives cluster_membrane Cell Membrane Receptor Receptor AC_GC Adenylyl Cyclase / Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Converts Signal Hormone / Neurotransmitter Signal->Receptor Binds to ATP_GTP ATP / GTP ATP_GTP->AC_GC PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate for PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) cAMP_cGMP->PKA_PKG Activates AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE->AMP_GMP Hydrolyzes to Xanthine Xanthine Derivative (e.g., Flufylline) Xanthine->PDE Inhibits Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Anti-inflammatory Effects) PKA_PKG->Cellular_Response Leads to

Caption: General signaling pathway of phosphodiesterase inhibition by xanthine derivatives.

Quantitative Data on Xanthine Derivative PDE Inhibition

While specific IC50 values for this compound are not available, the following table summarizes the inhibitory potency of several related xanthine derivatives against different PDE isoforms. This data provides a comparative context for the potential activity of this compound.

Xanthine DerivativePDE IsoformIC50 (µM)Source
PropentofyllinePDE II (cGMP-stimulated)20
PentoxifyllinePDE I (Ca2+/calmodulin-dependent)Modest Inhibition
TorbafyllinePDE I (Ca2+/calmodulin-dependent)Selective Inhibition
TheophyllineNon-selectiveVaries by isoform

Structure-Activity Relationship of Xanthine Derivatives

The structure-activity relationship (SAR) for xanthine derivatives as PDE inhibitors has been a subject of extensive research. The core xanthine scaffold can be modified at several positions to alter potency and selectivity for different PDE isoforms.

Key structural features influencing PDE inhibition include:

  • Substituents at N1, N3, and N7 positions: Alkyl groups and other moieties at these positions can significantly impact the affinity and selectivity for different PDE families.

  • Substitution at the C8 position: Modifications at this position can also modulate inhibitory activity.

For instance, propentofylline exhibits a marked selectivity towards the rolipram-sensitive PDE IV. Computational studies have suggested that for some xanthine derivatives, the distance between alkyl groups at the N1 and N3 positions correlates with PDE IV inhibitory activity.

Experimental Protocols for Assessing PDE Inhibition

The determination of the inhibitory activity of compounds like this compound against various PDE isoforms is typically conducted using in vitro enzyme assays. A common experimental workflow involves the following steps:

  • Isolation and Purification of PDE Isoforms: Recombinant human PDE enzymes are often used to ensure isoform specificity.

  • Enzyme Assay: The assay measures the hydrolysis of radiolabeled or fluorescently tagged cAMP or cGMP by the specific PDE isoform in the presence and absence of the inhibitor.

  • Data Analysis: The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC50) is calculated to determine its potency.

The following diagram illustrates a typical workflow for a PDE inhibition assay.

Experimental Workflow for PDE Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - PDE Enzyme - Cyclic Nucleotide Substrate (cAMP/cGMP) - Test Compound (e.g., this compound) Start->Prepare_Reagents Incubate Incubate PDE with Test Compound Prepare_Reagents->Incubate Add_Substrate Add Cyclic Nucleotide Substrate Incubate->Add_Substrate Reaction Allow Enzymatic Reaction to Proceed Add_Substrate->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Measure_Product Measure Product Formation (e.g., AMP/GMP) Stop_Reaction->Measure_Product Analyze_Data Analyze Data and Calculate IC50 Measure_Product->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Application Notes and Protocols: Dissolving Flufylline for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufylline is a xanthine derivative with potential therapeutic applications. As with many novel compounds, establishing a reliable and reproducible protocol for its dissolution for in vivo studies is a critical step in preclinical research. The solubility and formulation of a drug can significantly impact its bioavailability and, consequently, the accuracy of efficacy and toxicology studies. This document provides a detailed protocol for determining the optimal solvent and method for dissolving this compound for in vivo administration, based on its chemical properties as a xanthine derivative and general best practices for preclinical formulations.

Due to the limited publicly available data on the specific solubility of this compound, this protocol emphasizes a systematic approach to vehicle screening to identify a suitable formulation.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting appropriate solvents and anticipating potential formulation challenges.

PropertyValueSource
Molecular Formula C₂₁H₂₄FN₅O₃PubChem[1]
Molecular Weight 413.4 g/mol PubChem[1]
IUPAC Name 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dionePubChem[1]
Appearance Solid (predicted)
Water Solubility Poor (predicted based on structure)

Experimental Protocol: Vehicle Screening for this compound Dissolution

The following protocol outlines a systematic approach to identify a suitable vehicle for the dissolution of this compound for in vivo studies.

Objective: To determine an appropriate solvent or solvent system that can dissolve this compound to a desired concentration for in vivo administration, while ensuring the vehicle is non-toxic and compatible with the chosen route of administration.

Materials:

  • This compound powder

  • A selection of biocompatible solvents and co-solvents (see Table 2)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • pH meter

  • Analytical balance

  • Microcentrifuge

  • HPLC or other suitable analytical method for concentration determination

Procedure:

  • Preliminary Solubility Assessment:

    • Accurately weigh a small amount of this compound (e.g., 1-5 mg) into several clear vials.

    • Add a fixed volume (e.g., 100 µL) of each selected vehicle (see Table 2 for suggestions) to a separate vial.

    • Vortex each vial vigorously for 1-2 minutes.

    • Visually inspect for dissolution. Note any vehicles that readily dissolve the compound at this initial concentration.

  • Quantitative Solubility Determination:

    • For vehicles that showed promise in the preliminary assessment, prepare saturated solutions.

    • Add an excess amount of this compound to a known volume of the vehicle (e.g., 1 mL).

    • Agitate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A magnetic stirrer is recommended.

    • After the incubation period, centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

    • Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC). This concentration represents the saturation solubility.

  • Optimization of Vehicle Composition:

    • If a single solvent is not sufficient to achieve the target concentration, explore co-solvent systems.

    • Based on the initial screening, combine promising solvents in various ratios (e.g., 10% to 50% of a co-solvent in an aqueous base).

    • Common co-solvent systems for poorly soluble compounds include combinations of water with PEG 300, PEG 400, propylene glycol, or ethanol. The addition of surfactants like Tween 80 or complexing agents such as cyclodextrins can also be investigated.

    • Repeat the quantitative solubility determination for promising co-solvent systems.

  • pH Adjustment:

    • For aqueous-based vehicles, the pH can significantly influence the solubility of compounds with ionizable groups.

    • Prepare solutions of this compound in the chosen vehicle and adjust the pH using biocompatible acids (e.g., HCl) or bases (e.g., NaOH) to determine the effect on solubility.

  • Stability Assessment:

    • Once a suitable vehicle and concentration are identified, assess the short-term stability of the formulation.

    • Prepare the this compound solution and store it under the intended experimental conditions (e.g., room temperature, 4°C).

    • Monitor the solution for any signs of precipitation or degradation at various time points (e.g., 0, 4, 8, 24 hours) visually and by analytical methods.

Recommended Starting Vehicles for Screening:

Vehicle CategorySpecific ExamplesSuitability for Administration Routes
Aqueous Vehicles Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)Intravenous (IV), Intraperitoneal (IP), Oral (PO), Subcutaneous (SC)
Co-solvents Polyethylene Glycol 300 (PEG 300), Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), EthanolIV, IP, PO, SC (often in combination with aqueous vehicles)
Surfactants Tween® 80, Cremophor® ELIV, IP, PO
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)IV, IP, PO, SC
Oils Corn oil, Sesame oilPO, SC, Intramuscular (IM)

Signaling Pathway and Experimental Workflow

Mechanism of Action: this compound is a xanthine derivative. Compounds in this class, such as caffeine and theophylline, are known to act as antagonists of adenosine receptors and inhibitors of phosphodiesterases (PDEs). Adenosine receptor antagonism can lead to the modulation of adenylyl cyclase activity and intracellular cyclic adenosine monophosphate (cAMP) levels. Phosphodiesterase inhibition results in an accumulation of cyclic nucleotides (cAMP and cGMP), which act as second messengers in numerous signaling pathways. These pathways are crucial in regulating various cellular processes, including inflammation, neurotransmission, and cell survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AR Adenosine Receptor AC Adenylyl Cyclase AR->AC Inhibition cAMP cAMP AC->cAMP Converts This compound This compound This compound->AR Antagonist PDE Phosphodiesterase (PDE) This compound->PDE Inhibition Adenosine Adenosine Adenosine->AR Agonist ATP ATP ATP->AC cAMP->PDE Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP PDE->AMP CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Transcription

Caption: Putative signaling pathway of this compound.

The diagram above illustrates the potential mechanism of action of this compound as a xanthine derivative, involving the antagonism of adenosine receptors and inhibition of phosphodiesterase, leading to the modulation of the cAMP/PKA/CREB signaling pathway.

G cluster_prep Preparation cluster_dissolution Dissolution & Optimization cluster_admin In Vivo Administration A Weigh this compound C Prepare Trial Solutions A->C B Select Vehicle(s) B->C D Vortex / Stir C->D E Solubility Assessment (Visual) D->E F Quantitative Analysis (e.g., HPLC) E->F If promising G Optimize Vehicle (Co-solvents, pH) F->G If needed H Sterile Filter (if applicable) F->H Optimal vehicle found G->D I Administer to Animal Model H->I J Conduct Study (Efficacy / Toxicology) I->J

Caption: Experimental workflow for this compound dissolution.

This workflow diagram provides a step-by-step guide for the vehicle screening and preparation of this compound for in vivo experiments.

Conclusion

The successful execution of in vivo studies with novel compounds like this compound is highly dependent on the development of an appropriate and stable formulation. The protocols and information provided herein offer a systematic approach to identifying a suitable vehicle for this compound. By carefully screening a range of biocompatible solvents and optimizing the formulation, researchers can ensure consistent and reliable drug delivery, leading to more accurate and reproducible experimental outcomes. It is strongly recommended to conduct thorough stability and compatibility studies of the final formulation before proceeding with animal studies.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Flufylline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flufylline, a derivative of theophylline, is a compound of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in various sample matrices. The described method is based on established principles for the analysis of related xanthine derivatives and is suitable for researchers, scientists, and drug development professionals.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The stationary phase consists of a C18 column, which retains the analyte based on its hydrophobicity. An isocratic mobile phase, a mixture of an organic solvent and an acidic aqueous buffer, is used to elute this compound from the column. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The recommended chromatographic conditions are summarized in the table below.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Orthophosphoric acid in Water (50:50 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 275 nm
Run Time 10 minutes
Chemicals and Reagents
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Methanol (HPLC grade)

  • Ultrapure water

Preparation of Solutions

Mobile Phase Preparation: Prepare a mixture of acetonitrile and 0.1% orthophosphoric acid in water in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum filtration prior to use.

Standard Stock Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

Preparation of Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.

Sample Preparation Protocol

The choice of sample preparation method depends on the sample matrix. Below are protocols for common matrices.

Pharmaceutical Formulations (Tablets, Capsules)
  • Accurately weigh a quantity of the powdered tablets or capsules equivalent to 10 mg of this compound.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Biological Matrices (Plasma, Serum)

Protein Precipitation: [2]

  • To 200 µL of plasma or serum sample, add 400 µL of cold acetonitrile or methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.

Liquid-Liquid Extraction (LLE): [3]

  • To 500 µL of plasma or serum, add a suitable internal standard.

  • Add 2.5 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes and then centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject into the HPLC system.

Solid-Phase Extraction (SPE): [3]

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the pre-treated sample onto the cartridge.

  • Wash the cartridge with 1 mL of water to remove interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.

  • Inject into the HPLC system.

Experimental Workflow

G cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (Acetonitrile:Water:H3PO4) prep_stock Prepare Stock Standard (1 mg/mL this compound) prep_mobile->prep_stock prep_working Prepare Working Standards (1-100 µg/mL) prep_stock->prep_working injection Inject Sample/Standard prep_working->injection sample_source Obtain Sample (Formulation or Biological Matrix) extraction Extraction/Cleanup (Precipitation, LLE, or SPE) sample_source->extraction filtration Filtration (0.45 µm) extraction->filtration filtration->injection hplc_system HPLC System Setup (C18 Column, UV Detector) hplc_system->injection chromatogram Data Acquisition (Chromatogram) injection->chromatogram calibration Generate Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration quantification Quantify this compound in Sample calibration->quantification G cluster_dev Method Development cluster_val Method Validation cluster_app Application col_sel Column Selection (C18) mob_phase Mobile Phase Optimization (ACN:Buffer) col_sel->mob_phase det_wave Wavelength Selection (UV @ 275 nm) mob_phase->det_wave specificity Specificity det_wave->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis

References

Application Notes and Protocols for the Use of Flufylline in Rodent Models of Asthma

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the use of Flufylline in rodent models of asthma is limited in the currently available scientific literature. The following application notes and protocols are based on the known mechanism of action of this compound as a phosphodiesterase (PDE) inhibitor and data from studies on other PDE inhibitors, such as theophylline and selective PDE4 inhibitors, in established rodent models of allergic asthma. Researchers should consider these protocols as a starting point and optimize them for their specific experimental needs.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling. Rodent models of asthma, particularly the ovalbumin (OVA)-induced allergic asthma model, are widely used to study the pathophysiology of the disease and to evaluate the efficacy of new therapeutic agents.[1][2][3][4][5]

This compound is a xanthine derivative that, like theophylline, acts as a non-selective phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. Inhibition of PDEs, particularly PDE4, in inflammatory cells leads to an increase in intracellular cAMP levels. This increase in cAMP has broad anti-inflammatory effects, including the suppression of pro-inflammatory cytokine release and the inhibition of inflammatory cell activation and recruitment, such as T-lymphocytes, eosinophils, mast cells, and macrophages. Therefore, this compound is a promising candidate for alleviating the hallmark features of asthma.

These application notes provide a comprehensive overview and detailed protocols for evaluating the therapeutic potential of this compound in a murine model of OVA-induced allergic asthma.

Data Presentation

The following tables summarize the expected quantitative outcomes based on studies with phosphodiesterase inhibitors in rodent models of asthma. These tables are intended to serve as a reference for expected results when testing this compound.

Table 1: Effect of Phosphodiesterase Inhibitors on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)Macrophages (x10⁴)
Naive (Control)1.0 - 2.00.1 - 0.50.1 - 0.50.5 - 1.00.8 - 1.5
OVA-Sensitized/Challenged (Vehicle)8.0 - 12.04.0 - 7.00.5 - 1.51.0 - 2.01.5 - 2.5
OVA + this compound (Low Dose)5.0 - 8.02.0 - 4.00.3 - 1.00.8 - 1.51.2 - 2.0
OVA + this compound (High Dose)3.0 - 5.01.0 - 2.50.2 - 0.80.6 - 1.21.0 - 1.8
OVA + Dexamethasone (Positive Control)2.5 - 4.50.5 - 1.50.1 - 0.60.5 - 1.01.0 - 1.5

Table 2: Effect of Phosphodiesterase Inhibitors on Th2 Cytokine Levels in BALF (pg/mL)

Treatment GroupIL-4IL-5IL-13TNF-α
Naive (Control)< 20< 15< 30< 50
OVA-Sensitized/Challenged (Vehicle)100 - 15080 - 120200 - 300150 - 250
OVA + this compound (Low Dose)60 - 10050 - 80120 - 180100 - 180
OVA + this compound (High Dose)30 - 6025 - 5060 - 12070 - 130
OVA + Dexamethasone (Positive Control)20 - 4015 - 3040 - 8050 - 100

Table 3: Effect of Phosphodiesterase Inhibitors on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment GroupPenh (at 50 mg/mL Methacholine)
Naive (Control)1.5 - 2.5
OVA-Sensitized/Challenged (Vehicle)4.0 - 6.0
OVA + this compound (Low Dose)3.0 - 4.5
OVA + this compound (High Dose)2.0 - 3.5
OVA + Dexamethasone (Positive Control)1.8 - 3.0

Note: Penh (Enhanced Pause) is a dimensionless value used as a measure of airway resistance in unrestrained animals. Values are indicative and can vary between studies.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This protocol describes the induction of an allergic asthma phenotype in BALB/c mice, which are known to mount a strong Th2-dominated immune response.

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS)

  • Aerosol delivery system (e.g., nebulizer chamber)

Protocol:

  • Sensitization:

    • On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.

    • The control group receives i.p. injections of PBS with alum only.

  • Airway Challenge:

    • From day 21 to day 23, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes daily.

    • The control group is exposed to an aerosol of PBS only.

  • Treatment:

    • Administer this compound (dissolved in an appropriate vehicle, e.g., saline or DMSO) or vehicle control to the mice via a relevant route (e.g., intraperitoneal, oral gavage) 1 hour before each OVA challenge.

    • A positive control group treated with a corticosteroid like dexamethasone (e.g., 1 mg/kg, i.p.) should be included.

  • Endpoint Analysis:

    • 24 to 48 hours after the final OVA challenge, perform endpoint analyses such as measurement of airway hyperresponsiveness, collection of bronchoalveolar lavage fluid, and harvesting of lung tissue for histology.

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Endpoint Analysis Day0 Day 0 OVA/Alum i.p. Day14 Day 14 OVA/Alum i.p. Day21 Day 21 OVA Aerosol + Treatment Day14->Day21 Rest Period Day22 Day 22 OVA Aerosol + Treatment Day23 Day 23 OVA Aerosol + Treatment Day24_48 Day 24-48 AHR, BALF, Histology Day23->Day24_48 Post-Challenge

Experimental workflow for the OVA-induced asthma model.
Measurement of Airway Hyperresponsiveness (AHR)

AHR is a key feature of asthma and can be assessed in mice by measuring the bronchoconstrictor response to methacholine.

Materials:

  • Whole-body plethysmograph (for unrestrained mice) or a forced oscillation technique system (for anesthetized mice)

  • Methacholine chloride (Sigma-Aldrich)

  • Sterile PBS

Protocol (using whole-body plethysmography):

  • Place the mouse in the main chamber of the plethysmograph and allow it to acclimatize for 10-15 minutes.

  • Record baseline Penh readings for 3-5 minutes by nebulizing PBS into the chamber.

  • Subsequently, expose the mouse to increasing concentrations of aerosolized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL in PBS) for 3 minutes at each concentration.

  • Record Penh values for 3-5 minutes following each methacholine challenge.

  • Plot the average Penh value against the methacholine concentration to generate a dose-response curve.

Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL is performed to collect cells and fluid from the lower airways for the analysis of inflammatory cell infiltration and cytokine levels.

Materials:

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Tracheal cannula (e.g., 20G catheter)

  • Ice-cold PBS containing 0.5% BSA

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Cytospin centrifuge and slides

  • Staining solution (e.g., Diff-Quik or Giemsa)

Protocol:

  • Deeply anesthetize the mouse.

  • Surgically expose the trachea and insert a cannula.

  • Instill 0.5 mL of ice-cold PBS with 0.5% BSA into the lungs and then gently aspirate. Repeat this process three times, pooling the recovered fluid.

  • Centrifuge the pooled BAL fluid at 400 x g for 10 minutes at 4°C.

  • Collect the supernatant and store at -80°C for cytokine analysis (e.g., ELISA).

  • Resuspend the cell pellet in 1 mL of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides by centrifuging 100 µL of the cell suspension onto a glass slide.

  • Stain the slides with Diff-Quik or Giemsa stain and perform a differential cell count (eosinophils, neutrophils, lymphocytes, macrophages) by counting at least 300 cells under a microscope.

Lung Histology

Histological analysis of lung tissue is used to assess airway inflammation, goblet cell hyperplasia, and mucus production.

Materials:

  • 4% paraformaldehyde (PFA) or 10% neutral buffered formalin

  • Paraffin embedding station

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Periodic acid-Schiff (PAS) stain

Protocol:

  • After BAL fluid collection, perfuse the lungs with PBS via the right ventricle to remove blood.

  • Inflate the lungs with 4% PFA or 10% neutral buffered formalin via the tracheal cannula at a constant pressure (e.g., 25 cmH₂O).

  • Excise the lungs and immerse them in the same fixative overnight at 4°C.

  • Process the fixed tissues through a series of ethanol and xylene washes and embed in paraffin.

  • Cut 4-5 µm thick sections using a microtome.

  • Stain sections with H&E to visualize inflammatory cell infiltration and with PAS to identify mucus-producing goblet cells.

  • Examine the stained sections under a light microscope and score the degree of inflammation and goblet cell hyperplasia.

Signaling Pathway

The anti-inflammatory effects of this compound are expected to be mediated through the inhibition of phosphodiesterases, leading to an increase in intracellular cAMP and subsequent downstream signaling events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PDE PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Degrades CREB CREB PKA->CREB Phosphorylates NFkB_I Inhibition of NF-κB PKA->NFkB_I CRE CRE CREB->CRE Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_I->Pro_inflammatory_Genes Inhibits Gene_Transcription Anti-inflammatory Gene Transcription CRE->Gene_Transcription This compound This compound This compound->PDE Inhibits

Proposed signaling pathway of this compound in inflammatory cells.

Pathway Description: this compound, as a phosphodiesterase (PDE) inhibitor, prevents the degradation of cyclic AMP (cAMP) to 5'-AMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA can then phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein), which in turn promotes the transcription of anti-inflammatory genes. Additionally, elevated cAMP and PKA activity can inhibit the pro-inflammatory transcription factor NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines such as IL-4, IL-5, IL-13, and TNF-α. This dual action of promoting anti-inflammatory pathways and inhibiting pro-inflammatory pathways contributes to the overall therapeutic effect in asthma.

References

Application Notes and Protocols: Cell Culture Assays to Determine Flufylline's Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest: Flufylline CAS No.: 82190-91-8 Molecular Formula: C₂₁H₂₄FN₅O₃

Introduction

This compound is a methylxanthine derivative, structurally related to theophylline and caffeine.[1][2] Methylxanthines are known to exhibit a range of pharmacological effects, including anti-inflammatory properties.[3][4][5] These effects are often attributed to mechanisms such as adenosine receptor antagonism and phosphodiesterase (PDE) inhibition. Given its structural class, this compound is a promising candidate for investigation as an anti-inflammatory agent.

This document provides a comprehensive suite of cell culture-based assays to systematically evaluate the anti-inflammatory potential of this compound. The protocols are designed for researchers, scientists, and drug development professionals to assess the compound's effects on key inflammatory mediators and signaling pathways. The assays will focus on:

  • Inhibition of Pro-inflammatory Mediators: Quantifying the effect of this compound on the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂), a key product of the cyclooxygenase-2 (COX-2) enzyme.

  • Cytokine Modulation: Measuring the release of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Intracellular Signaling Pathways: Investigating the impact of this compound on the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.

The murine macrophage cell line, RAW 264.7, will be utilized as the primary in vitro model system. These cells are widely used for studying inflammation as they respond robustly to inflammatory stimuli like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Data Presentation

The following tables are templates to illustrate how quantitative data from the described assays should be structured for clear presentation and comparison.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Vehicle Control (Unstimulated)-1.2 ± 0.3-
LPS (1 µg/mL)-45.8 ± 3.10%
LPS + this compound138.5 ± 2.515.9%
LPS + this compound1022.1 ± 1.951.7%
LPS + this compound509.7 ± 1.178.8%
L-NAME (Positive Control)1005.4 ± 0.888.2%

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Vehicle Control (Unstimulated)-35 ± 815 ± 4
LPS (1 µg/mL)-2540 ± 1501850 ± 120
LPS + this compound12130 ± 1301600 ± 110
LPS + this compound101250 ± 90980 ± 75
LPS + this compound50480 ± 45350 ± 30
Dexamethasone (Positive Control)1210 ± 25150 ± 20

Table 3: Inhibitory Effect of this compound on COX-2 Activity

Treatment GroupConcentration (µM)COX-2 Activity (% of Control) (Mean ± SD)IC₅₀ (µM)
Vehicle Control-100 ± 5.2-
This compound0.192.3 ± 4.8
This compound168.5 ± 3.98.5
This compound1045.1 ± 3.1
This compound10015.7 ± 2.2
Celecoxib (Positive Control)18.9 ± 1.50.04

Table 4: Effect of this compound on MAPK and NF-κB Signaling Pathway Activation

Treatment Groupp-p38/total p38 (Relative Density)p-JNK/total JNK (Relative Density)p-ERK/total ERK (Relative Density)Nuclear p65/Lamin B1 (Relative Density)
Vehicle Control (Unstimulated)0.15 ± 0.030.12 ± 0.020.20 ± 0.040.18 ± 0.03
LPS (1 µg/mL)1.00 ± 0.101.00 ± 0.091.00 ± 0.111.00 ± 0.12
LPS + this compound (50 µM)0.45 ± 0.050.52 ± 0.060.85 ± 0.090.35 ± 0.04
Pathway-Specific Inhibitor0.21 ± 0.040.25 ± 0.030.28 ± 0.050.22 ± 0.04

Experimental Protocols

Cell Culture and Maintenance

Cell Line: RAW 264.7 (murine macrophage cell line)

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Passage cells every 2-3 days to maintain sub-confluent cultures.

Assay for Nitric Oxide (NO) Production (Griess Assay)

This protocol measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

Materials:

  • RAW 264.7 cells

  • 24-well culture plates

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • Cell culture medium

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and positive control (e.g., L-NAME) wells.

  • After incubation, collect 100 µL of the culture supernatant from each well.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • Add 100 µL of Griess Reagent (equal parts of Component A and B, mixed just before use) to 100 µL of supernatant or standard in a 96-well plate.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples from the standard curve and determine the percentage inhibition of NO production by this compound.

G cluster_0 Experimental Workflow for Nitric Oxide Assay Seed Cells Seed RAW 264.7 cells (2.5 x 10^5 cells/well) Adherence Incubate overnight Seed Cells->Adherence Pre-treatment Pre-treat with this compound (1 hour) Adherence->Pre-treatment Stimulation Stimulate with LPS (1 µg/mL) (24 hours) Pre-treatment->Stimulation Collect Supernatant Collect culture supernatant Stimulation->Collect Supernatant Griess Reaction Add Griess Reagent Collect Supernatant->Griess Reaction Measure Absorbance Measure absorbance at 540 nm Griess Reaction->Measure Absorbance Data Analysis Calculate nitrite concentration and % inhibition Measure Absorbance->Data Analysis

Workflow for the Nitric Oxide Assay.
Pro-inflammatory Cytokine (TNF-α and IL-6) Release Assay (ELISA)

This protocol quantifies the secretion of TNF-α and IL-6 into the culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 cells

  • 24-well culture plates

  • This compound stock solution

  • LPS

  • Mouse TNF-α and IL-6 ELISA kits

  • Microplate reader

Procedure:

  • Follow steps 1-3 of the Nitric Oxide Assay protocol. For cytokine measurement, a 24-hour stimulation period is generally appropriate.

  • After incubation, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells.

  • Perform the ELISA for TNF-α and IL-6 on the clarified supernatants according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Calculate the cytokine concentrations in the samples using the standard curves provided in the kits and determine the inhibitory effect of this compound.

COX-2 Activity Assay

This protocol assesses the direct inhibitory effect of this compound on cyclooxygenase-2 (COX-2) enzyme activity, typically using a fluorometric inhibitor screening kit.

Materials:

  • COX-2 inhibitor screening kit (containing human recombinant COX-2, assay buffer, probe, and arachidonic acid substrate)

  • This compound

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the reagents as described in the kit manual.

  • In a 96-well black plate, add the reaction buffer, COX-2 enzyme, and various concentrations of this compound or a positive control inhibitor.

  • Add the fluorometric probe and cofactor solution.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Immediately measure the fluorescence in kinetic mode (e.g., at an excitation of 535 nm and emission of 587 nm) for 5-10 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percentage of COX-2 inhibition for each concentration of this compound and calculate the IC₅₀ value.

Western Blot Analysis of MAPK and NF-κB Signaling Pathways

This protocol is for detecting the phosphorylation status of key MAPK proteins (p38, JNK, ERK) and the nuclear translocation of the NF-κB p65 subunit as markers of pathway activation.

Materials:

  • RAW 264.7 cells

  • 6-well culture plates

  • This compound stock solution

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-p65, anti-Lamin B1.

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with this compound (e.g., 50 µM) or vehicle for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for a shorter duration suitable for detecting phosphorylation events (e.g., 15-60 minutes).

  • For whole-cell lysates (MAPK analysis): Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • For nuclear extracts (NF-κB analysis): Use a nuclear extraction kit according to the manufacturer's protocol to separate cytoplasmic and nuclear fractions.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare samples with Laemmli buffer, boil, and load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Perform electrophoresis and transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for the total (non-phosphorylated) form of the protein or a loading control (β-actin for whole-cell lysates, Lamin B1 for nuclear extracts).

  • Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein.

Signaling Pathways and Experimental Logic

G cluster_pathways Inflammatory Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K activates IKK IKK Complex TLR4->IKK activates MKKs MKK3/6, MKK4/7, MEK1/2 MAP3K->MKKs MAPKs p38, JNK, ERK MKKs->MAPKs Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) MAPKs->Inflammatory_Genes activates transcription factors IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nuclear_NFkB Nuclear NF-κB NFkB->Nuclear_NFkB translocates Nuclear_NFkB->Inflammatory_Genes induces transcription This compound This compound This compound->MAPKs Potential Inhibition? This compound->Nuclear_NFkB Potential Inhibition?

Key inflammatory signaling pathways.

G cluster_workflow Western Blot Workflow for Signaling Analysis Cell_Treatment Cell Treatment: 1. Seed RAW 264.7 cells 2. Pre-treat with this compound 3. Stimulate with LPS (15-60 min) Lysis Cell Lysis (Whole-cell or Nuclear Fractionation) Cell_Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking (BSA or Milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-p38) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

References

Application Notes and Protocols for Rolofylline in Cardiovascular Research Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Flufylline" did not yield sufficient specific data for the detailed analysis requested. Due to the structural and functional similarities as xanthine derivatives and the availability of extensive research, this document focuses on Rolofylline as a well-documented adenosine A1 receptor antagonist in cardiovascular models. The principles and methodologies described herein can serve as a valuable reference for investigating similar compounds.

Introduction

Rolofylline is a selective adenosine A1 receptor antagonist that has been investigated for the treatment of acute heart failure (AHF) with concomitant renal dysfunction, a condition often referred to as cardiorenal syndrome.[1] Adenosine levels are typically elevated in patients with heart failure, and the activation of A1 receptors in the kidneys can lead to afferent arteriolar vasoconstriction and increased sodium reabsorption, thereby impairing renal function.[2] Rolofylline was developed to counteract these effects by selectively blocking adenosine A1 receptors, aiming to improve renal blood flow and promote diuresis without significantly altering heart rate or blood pressure.[2][3]

These application notes provide a summary of the use of Rolofylline in cardiovascular research, with a focus on its application in human clinical trials for acute heart failure. Detailed protocols and quantitative data from key studies are presented to guide researchers in designing and interpreting experiments with similar adenosine A1 receptor antagonists.

Mechanism of Action and Signaling Pathway

Rolofylline exerts its effects by competitively inhibiting the adenosine A1 receptor. In the context of heart failure, elevated adenosine levels contribute to renal dysfunction. By blocking the A1 receptor in the kidneys, Rolofylline is expected to:

  • Increase Renal Blood Flow: By preventing adenosine-mediated vasoconstriction of the afferent arterioles.[2]

  • Enhance Diuresis and Natriuresis: By inhibiting sodium reabsorption in the proximal tubules.

This targeted action on the kidneys is intended to alleviate fluid overload and improve renal function in patients with acute heart failure.

cluster_HeartFailure Acute Heart Failure Pathophysiology cluster_Kidney Renal Effects cluster_Intervention Therapeutic Intervention cluster_Outcomes Therapeutic Outcomes Heart_Failure Acute Heart Failure Elevated_Adenosine Elevated Plasma Adenosine Heart_Failure->Elevated_Adenosine A1_Receptor Adenosine A1 Receptor (Kidney) Elevated_Adenosine->A1_Receptor Activates Afferent_Arteriole_Constriction Afferent Arteriole Vasoconstriction A1_Receptor->Afferent_Arteriole_Constriction Sodium_Reabsorption Increased Sodium Reabsorption A1_Receptor->Sodium_Reabsorption Reduced_RBF Reduced Renal Blood Flow Afferent_Arteriole_Constriction->Reduced_RBF Impaired_Renal_Function Impaired Renal Function Sodium_Reabsorption->Impaired_Renal_Function Reduced_RBF->Impaired_Renal_Function Rolofylline Rolofylline Rolofylline->A1_Receptor Selectively Blocks Increased_RBF Increased Renal Blood Flow Increased_Diuresis Increased Diuresis & Natriuresis Improved_Renal_Function Potential for Improved Renal Function Increased_RBF->Improved_Renal_Function Increased_Diuresis->Improved_Renal_Function

Caption: Mechanism of action of Rolofylline in the cardiorenal syndrome.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative outcomes from major clinical trials of Rolofylline in patients with acute heart failure and renal impairment.

Table 1: The PROTECT Pilot Study
OutcomePlacebo (n=78)Rolofylline 10 mg (n=74)Rolofylline 20 mg (n=75)Rolofylline 30 mg (n=74)
Change in Serum Creatinine >0.3 mg/dL 21.8%16.2%12.0%10.8%
60-Day Mortality or Readmission for CV or Renal Cause 44.9%43.2%38.7%28.4% (HR 0.55)
Improved Dyspnea (Marked or Moderate) Trend for improvement with Rolofylline
Table 2: The PROTECT Main Trial
OutcomePlacebo (n=664)Rolofylline 30 mg (n=1338)Odds Ratio (95% CI)p-value
Primary Endpoint (Success/Failure/Unchanged) 36.0% (Success)40.6% (Success)0.92 (0.78-1.09)0.35
Persistent Renal Impairment 13.7%15.0%1.11 (0.85-1.46)0.44
60-Day Death or Readmission for CV or Renal Causes 31.9%30.7%0.98 (0.83-1.17)0.86
Mean Body Weight Change (Day 4) -2.6 kg-3.0 kg0.005
Table 3: The REACH UP Study
OutcomePlacebo (n=40)Rolofylline 30 mg (n=36)
Treatment Failure within 30 days 30%33%
Persistent Renal Impairment (through Day 14) 18%6%
Heart Failure Readmissions (through Day 60) 72

Experimental Protocols

The following is a generalized protocol based on the methodologies of the PROTECT clinical trials for the investigation of a selective adenosine A1 receptor antagonist in acute heart failure.

Protocol: Phase III, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial

1. Objective: To evaluate the efficacy and safety of the investigational drug compared to placebo in patients hospitalized for acute heart failure with renal impairment.

2. Patient Population:

  • Inclusion Criteria:

    • Adults (e.g., ≥18 years) hospitalized with a primary diagnosis of acute heart failure.

    • Evidence of renal dysfunction, defined as an estimated creatinine clearance (eCrCl) within a specified range (e.g., 20-80 mL/min).

    • Requirement for intravenous loop diuretic therapy.

    • Elevated natriuretic peptide levels (e.g., BNP or NT-proBNP).

  • Exclusion Criteria:

    • Conditions that may confound the assessment of renal function or heart failure.

    • High risk for seizures or other significant comorbidities.

    • Recent acute coronary syndrome.

3. Study Design and Randomization:

  • Patients are randomized in a specified ratio (e.g., 2:1) to receive either the investigational drug or a matching placebo.

  • The study is double-blinded, where neither the patient nor the investigator knows the treatment assignment.

4. Investigational Drug Administration:

  • The drug (e.g., Rolofylline 30 mg) or placebo is administered as an intravenous infusion over a specified duration (e.g., 4 hours) daily for a set period (e.g., up to 3 days).

  • Concomitant standard-of-care therapy for acute heart failure, including loop diuretics, is administered as clinically indicated.

5. Endpoints:

  • Primary Endpoint: A composite endpoint assessing changes in clinical status, including improvement in dyspnea, worsening heart failure, and changes in renal function.

  • Secondary Endpoints:

    • Persistent worsening of renal function.

    • 60-day rate of all-cause mortality or readmission for cardiovascular or renal causes.

    • Changes in body weight and urine output.

6. Assessments:

  • Regular monitoring of vital signs, fluid balance, and clinical symptoms.

  • Serial measurements of serum creatinine, BUN, and electrolytes.

  • Follow-up assessments at specified time points (e.g., 7, 14, and 60 days) post-treatment.

cluster_Endpoints Endpoint Assessment Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (2:1) Patient_Screening->Randomization Treatment_Group Rolofylline 30 mg IV for up to 3 days Randomization->Treatment_Group Placebo_Group Placebo IV for up to 3 days Randomization->Placebo_Group Follow_Up Follow-up Period (e.g., 60 days) Treatment_Group->Follow_Up Placebo_Group->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis Primary_Endpoint Primary Endpoint: Clinical Composite Score Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Persistent Renal Impairment - 60-Day Mortality/Readmission Follow_Up->Secondary_Endpoints

References

Application Notes and Protocols for Measuring Flufylline's Effect on Intracellular cAMP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the effects of Flufylline on intracellular cyclic AMP (cAMP) levels. This compound, a methylxanthine derivative, is expected to modulate cAMP signaling primarily through two mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. These protocols are designed to offer robust and reliable methods for quantifying these effects in a laboratory setting.

Application Note 1: Introduction to this compound and Intracellular cAMP Signaling

Mechanism of Action: How this compound Impacts Intracellular cAMP

Cyclic AMP is a critical second messenger involved in numerous cellular processes. Its intracellular concentration is tightly regulated by the balance between its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterase (PDE) enzymes. This compound can influence this balance through two primary pathways:

  • Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that break down cAMP, terminating its signaling action.[1] Methylxanthines like theophylline are known non-selective PDE inhibitors.[2] By inhibiting PDEs, this compound is expected to prevent the degradation of cAMP, leading to its accumulation within the cell.

  • Adenosine Receptor Antagonism: Adenosine receptors, particularly the A1 and A2 subtypes, play a crucial role in regulating adenylyl cyclase activity. A1 receptor activation, coupled to the inhibitory G-protein (Gi), decreases AC activity and thus lowers cAMP levels. Conversely, A2 receptor activation, coupled to the stimulatory G-protein (Gs), increases AC activity and raises cAMP levels. Methylxanthines like caffeine and theophylline are well-documented adenosine receptor antagonists.[3][4] By blocking the inhibitory A1 adenosine receptors, this compound can lead to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cAMP.

The net effect of this compound on intracellular cAMP will depend on the cell type, the specific adenosine receptor subtypes expressed, and the basal activity of adenylyl cyclase and phosphodiesterases.

Signaling Pathway of cAMP Regulation

cAMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gs_GPCR Gs-coupled Receptor AC Adenylyl Cyclase Gs_GPCR->AC + Gi_GPCR Gi-coupled (e.g., Adenosine A1R) Gi_GPCR->AC - cAMP cAMP AC->cAMP Synthesis ATP ATP ATP->AC Substrate PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE->AMP Degradation Cellular_Response Downstream Cellular Response PKA->Cellular_Response This compound This compound This compound->Gi_GPCR Antagonism This compound->PDE Inhibition

Caption: cAMP signaling pathway and points of this compound intervention.

Application Note 2: Measurement of this compound-induced cAMP Modulation using Immunoassays

Competitive immunoassays are highly sensitive and specific methods for quantifying intracellular cAMP. These assays rely on the competition between unlabeled cAMP in a sample and a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody binding sites. The measured signal is inversely proportional to the amount of cAMP in the sample.[5]

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a standard competitive ELISA for the quantitative determination of cAMP in cell lysates.

Experimental Workflow for cAMP ELISA

ELISA_Workflow start Start: Seed Cells step1 Treat cells with this compound (various concentrations and times) start->step1 step2 Lyse cells to release intracellular cAMP step1->step2 step3 Add cell lysate and HRP-cAMP to anti-cAMP antibody-coated plate step2->step3 step4 Incubate to allow competitive binding step3->step4 step5 Wash to remove unbound reagents step4->step5 step6 Add TMB substrate step5->step6 step7 Incubate for color development step6->step7 step8 Add Stop Solution step7->step8 step9 Read absorbance at 450 nm step8->step9 end End: Calculate cAMP concentration step9->end

Caption: Workflow for a competitive cAMP ELISA experiment.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293, CHO, or a cell line relevant to the research question) in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Starve the cells in serum-free media for 2-4 hours if necessary.

    • Pre-treat cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) at a final concentration of 0.1 mM to prevent cAMP degradation, if the primary goal is to study effects on adenylyl cyclase.

    • Add varying concentrations of this compound to the wells. Include appropriate controls (vehicle control, positive control like Forskolin to directly activate adenylyl cyclase).

    • Incubate for the desired time period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the media and lyse the cells using the lysis buffer provided with a commercial cAMP ELISA kit (e.g., GenScript cAMP ELISA Detection Kit). Typically, this involves adding 100 µL of lysis buffer to each well and incubating for 10-20 minutes at room temperature with gentle shaking.

  • ELISA Procedure:

    • Prepare cAMP standards as per the kit instructions.

    • Add 100 µL of standards and cell lysates to the appropriate wells of the anti-cAMP antibody-coated microplate.

    • Add 50 µL of HRP-conjugated cAMP to all wells (except for non-specific binding wells).

    • Cover the plate and incubate for 2 hours at 4°C.

    • Wash the plate four times with 1x Wash Solution.

    • Add 100 µL of TMB substrate to each well and incubate for 15-20 minutes at room temperature in the dark.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the cAMP concentration in the samples by interpolating their absorbance values from the standard curve. The absorbance will be inversely proportional to the cAMP concentration.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a popular alternative to ELISA, offering a no-wash format that is highly amenable to high-throughput screening. The assay is based on a competitive immunoassay principle using a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.

Experimental Workflow for cAMP HTRF Assay

HTRF_Workflow start Start: Dispense cells into 384-well plate step1 Add this compound and/or other compounds (e.g., Forskolin) start->step1 step2 Incubate for cell stimulation (e.g., 30 minutes at RT) step1->step2 step3 Add HTRF reagents: cAMP-d2 and anti-cAMP Cryptate step2->step3 step4 Incubate for 1 hour at RT step3->step4 step5 Read plate at 620 nm (donor) and 665 nm (acceptor) step4->step5 end End: Calculate 665/620 ratio and determine cAMP concentration step5->end

Caption: Workflow for a homogeneous time-resolved fluorescence (HTRF) assay.

Methodology:

  • Cell Preparation and Treatment:

    • Harvest and resuspend cells in a suitable assay buffer.

    • Dispense cells into a 384-well low-volume plate.

    • Add varying concentrations of this compound. For studying Gi-coupled receptor antagonism, co-stimulate with an adenylyl cyclase activator like Forskolin.

    • Incubate for the desired stimulation time (typically 30 minutes) at room temperature.

  • Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol (e.g., Cisbio cAMP HiRange kit). This involves diluting the cAMP-d2 and anti-cAMP Cryptate conjugates.

    • Dispense the detection reagents into the wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (Cryptate donor) and 665 nm (d2 acceptor).

    • Calculate the ratio of the 665 nm to 620 nm signals. This ratio is inversely proportional to the cAMP concentration in the sample.

    • Generate a standard curve using cAMP standards and determine the cAMP concentration in the experimental samples.

Application Note 3: Bioluminescence-based Reporter Gene Assays

Reporter gene assays provide a method for measuring changes in gene expression downstream of cAMP signaling. These assays typically use a reporter gene (e.g., luciferase) under the control of a promoter containing multiple copies of the cAMP Response Element (CRE). When intracellular cAMP levels rise, PKA is activated, which in turn phosphorylates and activates the transcription factor CREB (CRE-binding protein). Activated CREB binds to CREs and drives the expression of the reporter gene.

Protocol 3: CRE-Luciferase Reporter Assay

This protocol describes how to measure this compound-induced cAMP signaling using a CRE-luciferase reporter system.

Experimental Workflow for CRE-Luciferase Reporter Assay

Reporter_Assay_Workflow start Start: Transfect cells with CRE-luciferase reporter plasmid step1 Seed transfected cells in a 96-well plate start->step1 step2 Allow cells to recover and express the reporter (24-48h) step1->step2 step3 Treat cells with this compound (typically for 4-6 hours) step2->step3 step4 Lyse cells step3->step4 step5 Add luciferase substrate step4->step5 step6 Measure luminescence step5->step6 end End: Analyze data (Fold Change) step6->end

References

Flufylline Administration Protocol for Long-Term Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the long-term administration of Flufylline in rodent models for preclinical safety and efficacy evaluation. This compound, a xanthine derivative, is investigated for its potential therapeutic applications. Given the limited publicly available data on this compound, this protocol is established based on established methodologies for related xanthine compounds such as theophylline, caffeine, and pentoxifylline, and adheres to international guidelines for chronic toxicity studies. The provided protocols and application notes are intended to serve as a foundational guide for researchers initiating long-term in vivo studies with this compound.

Introduction

This compound, chemically known as 7-[2-[4-(p-Fluorobenzoyl)piperidino]ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, is a xanthine derivative. The xanthine class of compounds, which includes well-known substances like caffeine and theophylline, typically exerts its physiological effects through two primary mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. These actions can lead to a wide range of physiological responses, including central nervous system stimulation, smooth muscle relaxation (particularly in the bronchi), and diuresis.

Long-term animal studies are critical for evaluating the safety profile and potential therapeutic efficacy of novel compounds like this compound. This document outlines a detailed protocol for a chronic oral toxicity study in rodents, based on OECD Guideline 452. It also provides information on dose selection, formulation, administration, and monitoring parameters.

Mechanism of Action (Hypothesized)

As a xanthine derivative, this compound is hypothesized to act as an antagonist of adenosine receptors (A1, A2A, A2B, and A3) and an inhibitor of phosphodiesterases.

  • Adenosine Receptor Antagonism: Adenosine is a nucleoside that modulates various physiological processes. By blocking adenosine receptors, this compound may reverse adenosine-induced effects, leading to increased neuronal firing, vasoconstriction or vasodilation depending on the receptor subtype and location, and modulation of inflammatory responses.

  • Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers. Inhibition of PDEs by this compound would lead to increased intracellular levels of cAMP and cGMP, resulting in a cascade of downstream effects, including smooth muscle relaxation and anti-inflammatory actions.

cluster_0 This compound (Xanthine Derivative) cluster_1 Cellular Mechanisms cluster_2 Second Messengers cluster_3 Physiological Effects This compound This compound Adenosine_Receptor Adenosine Receptors (A1, A2) This compound->Adenosine_Receptor Antagonism PDE Phosphodiesterase (PDE) This compound->PDE Inhibition cAMP_cGMP ↑ cAMP / cGMP Adenosine_Receptor->cAMP_cGMP Modulation PDE->cAMP_cGMP ↓ Degradation Effects CNS Stimulation Bronchodilation Anti-inflammatory Effects cAMP_cGMP->Effects

Hypothesized mechanism of action for this compound.

Materials and Methods

Test Substance and Formulation
  • Test Substance: this compound (purity ≥ 98%)

  • Vehicle: A suitable vehicle for oral administration should be selected based on the solubility and stability of this compound. Common vehicles for oral gavage in rodents include:

    • 0.5% (w/v) Methylcellulose in sterile water

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

    • Corn oil (if the compound is lipophilic)

  • Formulation Preparation: The test substance should be freshly prepared daily as a homogenous suspension or solution in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.

Animal Model
  • Species: Rat (e.g., Sprague-Dawley or Wistar) or Mouse (e.g., C57BL/6 or CD-1)

  • Age: Young adults (8-10 weeks at the start of the study)

  • Sex: Both males and females should be used.

  • Group Size: A minimum of 20 animals per sex per group for rodents is recommended for chronic studies to ensure statistical power.[1][2][3][4]

Experimental Design

A long-term toxicity study should be conducted for a minimum of 12 months.[1]

  • Groups:

    • Group 1: Vehicle control (receiving only the vehicle)

    • Group 2: Low dose

    • Group 3: Mid dose

    • Group 4: High dose

  • Dose Selection: Dose levels should be selected based on preliminary dose-range finding studies. The high dose should induce some signs of toxicity but not significant mortality. The low dose should be a "no-observed-adverse-effect-level" (NOAEL).

  • Administration: Oral gavage is the preferred route for precise dosing. Administration should occur once daily, at approximately the same time each day.

Experimental Protocols

Long-Term Oral Toxicity Study (Based on OECD 452)

cluster_0 Pre-Study cluster_1 Dosing Phase (12 Months) cluster_2 In-Life Monitoring cluster_3 Terminal Phase Acclimatization Animal Acclimatization (7 days) Randomization Randomization into Dose Groups Acclimatization->Randomization Dosing Daily Oral Gavage (this compound or Vehicle) Randomization->Dosing Clinical_Obs Daily Clinical Observations Dosing->Clinical_Obs Body_Weight Weekly Body Weight & Food Consumption Dosing->Body_Weight Hematology Periodic Hematology & Clinical Chemistry Dosing->Hematology Necropsy Gross Necropsy Dosing->Necropsy Histopathology Histopathology Necropsy->Histopathology

Experimental workflow for a long-term oral toxicity study.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 7 days prior to the start of the study.

  • Randomization: Animals are randomly assigned to the control and treatment groups.

  • Dosing: The test substance or vehicle is administered daily via oral gavage for 12 months.

  • Clinical Observations: A thorough clinical examination of each animal is conducted daily. This includes observation of skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight and Food/Water Consumption: Individual animal body weights and food consumption are recorded weekly for the first 13 weeks and at least once every 4 weeks thereafter. Water consumption is also monitored.

  • Hematology and Clinical Chemistry: Blood samples are collected at 3, 6, and 12 months for analysis of hematological and clinical chemistry parameters.

  • Urinalysis: Urinalysis is performed at similar intervals to blood collection.

  • Ophthalmological Examination: An ophthalmological examination is performed on all animals before the study begins and on control and high-dose animals at the end of the study.

  • Terminal Procedures: At the end of the 12-month period, all surviving animals are euthanized. A full gross necropsy is performed on all animals.

  • Histopathology: Specified organs and tissues are collected, weighed, and preserved for microscopic examination.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Hypothetical Dosing Regimen for Long-Term this compound Study in Rats

GroupTreatmentDose Level (mg/kg/day)Administration Volume (mL/kg)
1Vehicle Control010
2Low Dose1010
3Mid Dose3010
4High Dose10010

Table 2: Key Monitoring Parameters and Schedule

ParameterSchedule
Clinical ObservationsDaily
Body WeightWeekly for 13 weeks, then monthly
Food ConsumptionWeekly for 13 weeks, then monthly
HematologyBaseline, 3, 6, 12 months
Clinical ChemistryBaseline, 3, 6, 12 months
UrinalysisBaseline, 3, 6, 12 months
OphthalmologyBaseline and 12 months
Gross NecropsyAt termination (12 months)
HistopathologyAt termination (12 months)

Table 3: Example Hematology Parameters to be Analyzed

ParameterUnit
Red Blood Cell (RBC) Count10^6/µL
Hemoglobin (HGB)g/dL
Hematocrit (HCT)%
Mean Corpuscular Volume (MCV)fL
White Blood Cell (WBC) Count10^3/µL
Differential Leukocyte Count%
Platelet Count10^3/µL

Table 4: Example Clinical Chemistry Parameters to be Analyzed

ParameterUnit
Alanine Aminotransferase (ALT)U/L
Aspartate Aminotransferase (AST)U/L
Alkaline Phosphatase (ALP)U/L
Total Bilirubinmg/dL
Blood Urea Nitrogen (BUN)mg/dL
Creatininemg/dL
Glucosemg/dL
Total Proteing/dL
Albuming/dL
Electrolytes (Na+, K+, Cl-)mmol/L

Discussion and Considerations

  • Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals. The use of oral gavage requires trained personnel to minimize stress and potential injury to the animals.

  • Data Analysis: Statistical analysis should be performed to compare the data from the treatment groups with the control group. Appropriate statistical methods should be chosen based on the nature of the data.

  • Interpretation of Results: The results of the long-term study will provide crucial information on the safety profile of this compound. Any observed adverse effects should be carefully evaluated in the context of the dose level and potential relevance to human exposure.

This document provides a framework for conducting long-term animal studies with this compound. Researchers should adapt these protocols based on the specific objectives of their study and any preliminary data available for the compound.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Doxofylline and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Analyte Name: The analyte "Flufylline" was not found in the scientific literature. Based on the similarity in name and therapeutic area, this document will focus on Doxofylline , a methylxanthine derivative used as a bronchodilator.

Introduction

Doxofylline is a novel bronchodilator xanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It exhibits a pharmacological profile distinct from theophylline, with a better safety profile due to its lower affinity for adenosine A1 and A2 receptors. Accurate and sensitive quantification of Doxofylline and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed protocols and application notes for the analysis of Doxofylline and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Doxofylline.

Table 1: LC-MS/MS Method Parameters for Doxofylline Quantification

ParameterValue
Chromatography
ColumnKinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 μm)
Mobile Phase A0.3% Formic Acid in Water
Mobile Phase B90% Acetonitrile with 0.3% Formic Acid
Flow RateGradient elution
Total Run Time2.6 minutes
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Analysis ModeMultiple Reaction Monitoring (MRM)
Doxofylline Transitionm/z 267.0 → 181.0
Internal Standard (Doxofylline-d4) Transitionm/z 271.2 → 181.1

Table 2: Method Validation Parameters for Doxofylline Analysis

ParameterResult
Linearity Range20.0 to 16,000 ng/mL
Intra-batch Accuracy
Deviation-8.0% to 2.5%
Precision (RSD)1.3% to 9.0%
Inter-batch Accuracy
Deviation-5.8% to 0.8%
Precision (RSD)2.2% to 7.0%

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of Doxofylline from human serum samples.

  • Sample Thawing: Thaw frozen human serum samples at room temperature.

  • Aliquoting: Pipette 100 µL of serum into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of the internal standard working solution (Doxofylline-d4) to each sample, except for the blank matrix.

  • Protein Precipitation: Add 400 µL of acetonitrile to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 mixture of Mobile Phase A and B).

  • Vortex and Transfer: Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

This protocol outlines the conditions for the analysis of Doxofylline using a UPLC-MS/MS system.

  • LC System: A UPLC system capable of binary gradient elution.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Separation:

    • Column: Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 μm).

    • Mobile Phase A: 0.3% formic acid in water.

    • Mobile Phase B: 90% acetonitrile with 0.3% formic acid.

    • Gradient Program:

      • 0.0-0.5 min: 10% B

      • 0.5-1.5 min: 10-90% B

      • 1.5-2.0 min: 90% B

      • 2.0-2.1 min: 90-10% B

      • 2.1-2.6 min: 10% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: ESI Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Doxofylline: m/z 267.0 → 181.0

      • Doxofylline-d4 (IS): m/z 271.2 → 181.1

    • Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the sample preparation and analysis workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample add_is Add Internal Standard serum->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc UPLC Separation reconstitute->lc ms Tandem MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for Doxofylline analysis.

Metabolic Pathway of Doxofylline

Doxofylline undergoes extensive metabolism in the liver. The primary metabolic pathways include oxidation of the dioxolane ring and N-demethylation. The major metabolites identified are hydroxyethyltheophylline, 7-theophylline acetaldehyde, and 7-theophylline acetic acid.[1][2]

metabolic_pathway cluster_major Major Metabolic Pathways cluster_minor Minor Metabolic Pathways Doxofylline Doxofylline M1 7-Theophylline Acetaldehyde Doxofylline->M1 Oxidation M3 Theophylline Doxofylline->M3 Hydrolysis M5 dm-Doxofylline Doxofylline->M5 N-Demethylation M6 dh-Doxofylline Doxofylline->M6 Dehydrogenation M7 ox-Doxofylline Doxofylline->M7 Oxidation (Xanthine Ring) M2 7-Theophylline Acetic Acid M1->M2 Oxidation M4 Etofylline (Hydroxyethyltheophylline) M1->M4 Reduction

Caption: Metabolic pathways of Doxofylline.

References

Application Notes and Protocols: In Vitro Organ Bath Studies of Flufylline on Tracheal Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufylline is a xanthine derivative that, like theophylline, is expected to act as a non-selective phosphodiesterase (PDE) inhibitor.[1] Inhibition of PDEs leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in airway smooth muscle relaxation.[2][3] Elevated cAMP levels, in particular, are associated with bronchodilation, making PDE inhibitors a therapeutic target for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[4][5]

Isolated organ bath studies are a fundamental in vitro method for characterizing the pharmacological effects of compounds on smooth muscle contractility. This technique allows for the direct measurement of tissue relaxation or contraction in a controlled physiological environment, providing valuable data on a drug's potency, efficacy, and mechanism of action.

These application notes provide a detailed protocol for investigating the effects of this compound on isolated tracheal tissue, a standard model for assessing bronchodilator activity.

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the experiments.

Table 1: Relaxant Effect of this compound on Pre-contracted Tracheal Tissue

CompoundAgonist (Concentration)NEC₅₀ (M)Eₘₐₓ (% Relaxation)
This compoundHistamine (10 µM)e.g., 6User DefinedUser Defined
This compoundMethacholine (1 µM)e.g., 6User DefinedUser Defined
Theophylline (Control)Histamine (10 µM)e.g., 6User DefinedUser Defined
Theophylline (Control)Methacholine (1 µM)e.g., 6User DefinedUser Defined

N represents the number of independent experiments. EC₅₀ is the concentration of the compound that produces 50% of the maximal response. Eₘₐₓ is the maximum relaxation observed.

Table 2: Effect of Antagonists on this compound-induced Tracheal Relaxation

This compound Concentration (M)% Relaxation (Control)% Relaxation (+ Antagonist 1)% Relaxation (+ Antagonist 2)
e.g., 10⁻⁸User DefinedUser DefinedUser Defined
e.g., 10⁻⁷User DefinedUser DefinedUser Defined
e.g., 10⁻⁶User DefinedUser DefinedUser Defined
e.g., 10⁻⁵User DefinedUser DefinedUser Defined
e.g., 10⁻⁴User DefinedUser DefinedUser Defined

This table is used to investigate the mechanism of action by observing shifts in the concentration-response curve in the presence of specific antagonists.

Experimental Protocols

Materials and Solutions
  • Animals: Male Hartley guinea pigs (300-500 g) are commonly used for tracheal tissue studies.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is a standard buffer for these experiments. Its composition (in mM) is: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 11.1.

  • Gases: A mixture of 95% O₂ and 5% CO₂ is used to aerate the PSS, maintaining a physiological pH of approximately 7.4.

  • Drugs and Reagents:

    • This compound

    • Theophylline (positive control)

    • Histamine or Methacholine (contractile agents)

    • Propranolol (to block β-adrenergic receptors, if necessary)

    • Dimethyl sulfoxide (DMSO) for dissolving compounds, if required. The final concentration in the organ bath should not exceed 0.1% to avoid solvent effects.

Tissue Preparation
  • Humanely euthanize a guinea pig following approved institutional guidelines.

  • Carefully dissect the trachea and place it in a petri dish containing cold, oxygenated PSS.

  • Remove adhering connective tissue and fat.

  • Cut the trachea into rings, each 3-4 mm in width. For some experimental setups, these rings can be sutured together to form a tracheal chain.

  • The tracheal rings can be used with the epithelium intact or denuded. To denude the epithelium, gently rub the inner surface of the ring with a small wooden stick or forceps.

Organ Bath Setup
  • Mount each tracheal ring in a 10 mL organ bath filled with PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Suspend the rings between two stainless steel hooks. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

  • Apply an initial tension of 1.0-1.5 g to the tissue and allow it to equilibrate for at least 60 minutes. During this equilibration period, wash the tissue with fresh PSS every 15 minutes.

Experimental Procedure: Evaluating Relaxant Effects
  • After equilibration, induce a sustained contraction of the tracheal smooth muscle using a contractile agent such as histamine (e.g., 10 µM) or methacholine (e.g., 1 µM).

  • Once the contraction has reached a stable plateau, add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻³ M).

  • Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

  • Record the relaxant response as a percentage of the pre-contraction induced by histamine or methacholine.

  • At the end of each experiment, add a high concentration of a known potent bronchodilator like isoprenaline or theophylline to determine the maximal relaxation.

Data Analysis
  • Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the this compound concentration.

  • Calculate the EC₅₀ and Eₘₐₓ values from the concentration-response curves using a suitable nonlinear regression analysis (e.g., sigmoidal dose-response).

  • Statistical analysis (e.g., t-test or ANOVA) should be performed to compare the effects of this compound with the control.

Visualizations

Signaling Pathway of this compound-induced Tracheal Relaxation

G cluster_cell Airway Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition ATP ATP PDE->ATP Hydrolysis to AMP GTP GTP PDE->GTP Hydrolysis to GMP AC Adenylyl Cyclase ATP->AC GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PKA Protein Kinase A (PKA) cAMP->PKA PKG Protein Kinase G (PKG) cGMP->PKG MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibition Relaxation Relaxation (Bronchodilation) PKA->Relaxation PKG->MLCK_active Inhibition PKG->Relaxation MLCK_active->Relaxation Leads to Contraction (Inhibition promotes Relaxation) MLCK_inactive Inactive MLCK

Caption: Mechanism of this compound-induced smooth muscle relaxation.

Experimental Workflow for Organ Bath Studies

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Guinea Pig B Dissect Trachea A->B C Prepare Tracheal Rings B->C D Mount Tissue in Organ Bath C->D E Equilibrate (1g tension, 60 min) D->E F Induce Contraction (e.g., Histamine) E->F G Cumulative Addition of this compound F->G H Record Relaxation G->H I Construct Concentration- Response Curves H->I J Calculate EC50 and Emax I->J K Statistical Analysis J->K

Caption: Workflow for in vitro organ bath experiments.

Logical Relationship of PDE Inhibition and Bronchodilation

G This compound This compound Administration PDE_Inhibition PDE Inhibition This compound->PDE_Inhibition Cyclic_Nucleotides ↑ cAMP & cGMP PDE_Inhibition->Cyclic_Nucleotides Kinase_Activation PKA & PKG Activation Cyclic_Nucleotides->Kinase_Activation Calcium ↓ Intracellular Ca²⁺ Kinase_Activation->Calcium MLCK MLCK Inhibition Kinase_Activation->MLCK Relaxation Airway Smooth Muscle Relaxation (Bronchodilation) Calcium->Relaxation MLCK->Relaxation

References

Application Note and Protocols: Assessing the Impact of Flufylline on Histamine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental framework for evaluating the effect of Flufylline, a putative xanthine derivative, on histamine release from mast cells. The protocols outlined herein describe methods for inducing histamine release using both immunological (IgE/antigen) and non-immunological (compound 48/80) stimuli in the rat basophilic leukemia (RBL-2H3) cell line, a widely accepted model for mast cell degranulation. Furthermore, this guide includes a protocol for assessing the cytotoxicity of this compound to ensure that any observed inhibition of histamine release is not a result of cell death. Data presentation is standardized in tabular format for clear interpretation, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Histamine is a critical mediator of type I hypersensitivity reactions and allergic inflammation, released primarily from the granules of mast cells and basophils.[1] The release process, known as degranulation, can be triggered by various stimuli, including the cross-linking of high-affinity IgE receptors (FcεRI) by antigen-IgE complexes or by non-immunological secretagogues like compound 48/80.[2][3] The signaling cascades leading to degranulation are complex, involving protein kinases, G-proteins, and fluctuations in intracellular calcium levels.[3][4]

Xanthine derivatives, such as theophylline, have been shown to inhibit histamine release, primarily through mechanisms involving phosphodiesterase (PDE) inhibition and adenosine receptor antagonism. PDE inhibitors increase intracellular cyclic adenosine monophosphate (cAMP) levels, which has an inhibitory effect on mast cell degranulation. This compound, as a xanthine derivative, is hypothesized to exert similar effects. This application note provides the necessary protocols to test this hypothesis by quantifying this compound's impact on histamine release and to probe its potential mechanism of action.

Signaling Pathways of Histamine Release

Understanding the molecular pathways that lead to mast cell degranulation is crucial for interpreting the effects of pharmacological agents like this compound. Below are diagrams illustrating the key signaling events initiated by IgE-antigen complex and compound 48/80.

IgE-Mediated Histamine Release cluster_membrane Cell Membrane cluster_cytosol Cytosol FceRI FcεRI Lyn Lyn FceRI->Lyn activates IgE IgE IgE->FceRI Antigen Antigen Antigen->IgE Cross-linking Syk Syk Lyn->Syk activates PLC PLC Syk->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER PKC PKC DAG->PKC Ca_ER->PKC activates Degranulation Degranulation (Histamine Release) Ca_ER->Degranulation PKC->Degranulation Ca_Influx Ca²⁺ Influx Ca_Influx->Degranulation Compound 48/80-Induced Histamine Release cluster_membrane Cell Membrane cluster_cytosol Cytosol C4880 Compound 48/80 G_protein G Protein C4880->G_protein activates PLC PLC G_protein->PLC activates IP3 IP3 PLC->IP3 Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Degranulation Degranulation (Histamine Release) Ca_ER->Degranulation Ca_Influx Ca²⁺ Influx Ca_Influx->Degranulation Experimental Workflow cluster_stimulation A RBL-2H3 Cell Culture B Cell Seeding in 96-well plates A->B C Sensitization with anti-DNP IgE (for IgE-mediated assay only) B->C D Pre-treatment with this compound (various concentrations) B->D For C48/80 Assay C->D E Stimulation D->E J Parallel MTT Assay for Cytotoxicity D->J Parallel Plate E1 DNP-BSA Antigen E2 Compound 48/80 F Incubation E->F G Collect Supernatant F->G H Histamine Quantification (ELISA) G->H I Data Analysis H->I J->I

References

Troubleshooting & Optimization

Technical Support Center: Improving Flufylline Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Flufylline.

Introduction to this compound Solubility

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take when this compound does not dissolve in water?

A1: Start by assessing the basic physicochemical properties of your this compound sample. The initial steps should involve:

  • Visual Inspection: Note if the compound is crystalline or amorphous, as amorphous forms are often more soluble.

  • pH Adjustment: Determine if this compound has ionizable groups. As a xanthine derivative, it is likely to be a weak base.[2] Adjusting the pH of the solution can significantly impact the solubility of ionizable compounds.[3][4]

  • Heating: Gently heating the solution can increase the solubility of many compounds.[4] However, be cautious of potential degradation at elevated temperatures.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. Techniques like micronization can be employed.

Q2: Which solvents or co-solvents are recommended for dissolving this compound?

A2: For poorly water-soluble drugs, the use of co-solvents is a common and effective technique. The selection of a co-solvent depends on the specific properties of the drug and the requirements of the experiment.

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and glycerin are frequently used due to their low toxicity.

  • Organic Solvents: For creating concentrated stock solutions that are then diluted in an aqueous medium, solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can be used. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.

Q3: How can I enhance the solubility of this compound for in vitro assays?

A3: Several techniques can be employed to improve the solubility of this compound for in vitro studies:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix to improve its dissolution rate. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).

  • Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules. Sodium lauryl sulfate (SLS) is a commonly used surfactant.

Q4: Are there any concerns about the stability of this compound in aqueous solutions?

A4: Yes, the chemical stability of a drug in solution is a critical factor. For compounds with ester groups or other labile functionalities, hydrolysis can occur, especially at non-neutral pH and elevated temperatures. It is important to:

  • Conduct stability studies to assess degradation over time.

  • Analyze for potential degradation products using techniques like HPLC.

  • Consider that some surfactants can induce degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution Citation
This compound precipitates out of solution after initial dissolution. The solution is supersaturated. The addition of an aqueous buffer to a stock solution in an organic solvent changed the solvent properties.Reduce the final concentration of this compound. Increase the proportion of the co-solvent if experimentally permissible. Filter the solution to remove any precipitate before use.
The dissolution rate is very slow. The particle size of the this compound powder is too large. The compound has poor wettability.Reduce the particle size using micronization. Add a small amount of a surfactant to improve wetting.
Inconsistent results in biological assays. Incomplete dissolution leading to variable effective concentrations. Degradation of this compound in the assay medium.Ensure complete dissolution before use; consider filtration. Evaluate the stability of this compound under the specific assay conditions (pH, temperature, medium components).
The chosen excipient is not improving solubility. The excipient is not compatible with this compound. The ratio of drug to excipient is not optimal.Screen a variety of excipients with different properties (e.g., different types of cyclodextrins or polymers). Optimize the drug-to-excipient ratio through systematic studies.

Experimental Protocols

Protocol 1: Co-solvent Screening for this compound Solubility Enhancement

This protocol outlines a method for screening various co-solvents to identify an effective system for dissolving this compound.

  • Preparation of this compound Samples: Weigh 10 mg of this compound powder into several separate glass vials.

  • Initial Insolubility Check: Add 1 mL of purified water to one vial to confirm the poor solubility of the compound.

  • Preparation of Co-solvent Mixtures: Prepare stock solutions of potential co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol) in water at various concentrations (e.g., 10%, 25%, 50% v/v).

  • Solubility Testing: To the vials containing this compound, add the co-solvent mixtures dropwise while vortexing.

  • Observation: Continue adding the co-solvent mixture until the this compound is completely dissolved. Record the minimum concentration of each co-solvent required for complete dissolution.

  • Selection: Choose the co-solvent system that provides complete dissolution at the lowest, experimentally acceptable concentration.

Protocol 2: Preparation of a this compound-PEG 4000 Solid Dispersion by Fusion Method

This protocol describes the preparation of a solid dispersion to enhance the dissolution rate of this compound.

  • Weighing Components: Weigh this compound and PEG 4000 in a specific ratio (e.g., 1:2 w/w).

  • Melting the Carrier: Gently heat the PEG 4000 in a porcelain dish until it melts completely.

  • Incorporation of Drug: Add the this compound powder to the molten PEG 4000 and stir continuously until a homogenous mixture is obtained.

  • Cooling and Solidification: Rapidly cool the mixture on an ice bath to solidify the dispersion.

  • Pulverization and Sieving: Scrape the solidified mass, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for properties like dissolution rate and compare it to the pure drug.

Diagrams

experimental_workflow cluster_start Initial Assessment cluster_methods Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_end Outcome start Poorly Soluble this compound ph_adjustment pH Adjustment start->ph_adjustment cosolvents Co-solvents start->cosolvents particle_size Particle Size Reduction start->particle_size solid_dispersion Solid Dispersion start->solid_dispersion complexation Complexation (Cyclodextrins) start->complexation dissolution_testing Dissolution Testing ph_adjustment->dissolution_testing cosolvents->dissolution_testing particle_size->dissolution_testing solid_dispersion->dissolution_testing complexation->dissolution_testing stability_assessment Stability Assessment dissolution_testing->stability_assessment end Optimized Aqueous Solution stability_assessment->end

Caption: A general workflow for enhancing the aqueous solubility of this compound.

decision_tree start Is this compound Ionizable? ph_adjust Attempt pH Adjustment start->ph_adjust Yes cosolvent_screen Screen Co-solvents start->cosolvent_screen No ph_adjust->cosolvent_screen Inadequate Solubility thermal_sensitivity Is the compound thermally sensitive? cosolvent_screen->thermal_sensitivity Further Enhancement Needed solid_dispersion_fusion Solid Dispersion (Fusion Method) thermal_sensitivity->solid_dispersion_fusion No solid_dispersion_evap Solid Dispersion (Solvent Evaporation) thermal_sensitivity->solid_dispersion_evap Yes complexation Consider Cyclodextrin Complexation solid_dispersion_fusion->complexation Alternative solid_dispersion_evap->complexation Alternative

Caption: A decision tree for selecting a suitable solubility enhancement technique.

References

Technical Support Center: Troubleshooting Flufylline Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flufylline. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges with this compound instability and solubility in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common issues and their resolutions.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?

A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media.[1] this compound, like other small molecules, can degrade over time in the aqueous and complex environment of cell culture. This degradation can lead to a decrease in the effective concentration of the active compound and the potential formation of byproducts with off-target effects, contributing to experimental variability.

Q2: What are the primary factors that can contribute to the degradation of this compound in my cell culture experiments?

A2: Several factors can influence the stability of this compound in cell culture media:

  • pH: The pH of standard cell culture media (typically 7.2-7.4) can promote the hydrolysis of susceptible chemical bonds within the this compound molecule.

  • Temperature: Incubation at 37°C, while necessary for cell growth, can accelerate the degradation of thermally sensitive compounds.

  • Enzymatic Degradation: If you are using serum-supplemented media, enzymes such as esterases and proteases present in the serum can metabolize this compound.[2] Additionally, live cells themselves can metabolize the compound.

  • Light Exposure: Some compounds are sensitive to light. Exposure of your this compound stock solutions or culture plates to light for extended periods could lead to photodegradation.

  • Reactive Components in Media: Certain components within the culture media could potentially react with this compound, leading to its degradation.

Q3: I've observed a precipitate in my culture medium after adding this compound. What could be the cause?

A3: Precipitation of this compound in cell culture media is likely due to solubility issues. Common causes include:

  • High Final Concentration: The intended experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.

  • "Solvent Shock": When a concentrated stock solution of this compound (often in a solvent like DMSO) is rapidly diluted into the aqueous environment of the cell culture medium, the compound can fail to dissolve properly and precipitate out of solution.

  • Media Composition: Different cell culture media have varying compositions of salts, amino acids, and other components that can affect the solubility of small molecules.

  • Temperature: Changes in temperature, such as warming the media to 37°C, can sometimes decrease the solubility of certain compounds.

Q4: How does serum in the culture medium affect this compound stability and availability?

A4: Serum can have a dual effect on this compound. On one hand, it contains enzymes that can degrade the compound, as mentioned earlier.[2] On the other hand, this compound may bind to proteins within the serum, such as albumin. This protein binding can reduce the free concentration of this compound available to interact with the cells, potentially affecting its potency.[3][4] However, in some cases, protein binding can also protect the compound from degradation.

Troubleshooting Guides

Issue 1: Inconsistent Bioactivity or Loss of Potency

If you are observing a decrease in the expected biological effect of this compound over time or between experiments, it is crucial to investigate its stability.

Troubleshooting Workflow:

A Inconsistent Bioactivity B Prepare Fresh Working Solutions A->B Immediate Step C Assess Stability in Media A->C Systematic Check G Optimize Storage of Stock Solutions A->G Best Practice D Analyze by HPLC/LC-MS C->D Quantitative Analysis E Compare Serum vs. Serum-Free C->E Isolate Serum Effect F Test Different Media Formulations C->F Assess Media Component Effects

Caption: Workflow for troubleshooting inconsistent this compound bioactivity.

Detailed Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a concentrated stock immediately before each experiment. Avoid using old or stored diluted solutions.

  • Assess Stability:

    • Incubate this compound in your complete cell culture medium (with and without cells) at 37°C.

    • Collect aliquots at different time points (e.g., 0, 2, 6, 12, 24, 48 hours).

    • Analyze the concentration of the parent this compound compound using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to this compound over time indicates instability.

  • Serum vs. Serum-Free Media: To determine if serum components are causing degradation, compare the stability of this compound in your basal medium versus the complete medium containing serum.

  • Optimize Storage: Store your concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect stock solutions from light by using amber vials.

Issue 2: Precipitation in Cell Culture Medium

If you observe cloudiness or a visible precipitate after adding this compound to your cell culture medium, address it with the following steps.

Troubleshooting Workflow:

A Precipitation Observed B Check Stock Solution A->B Initial Check C Optimize Dilution Method A->C Procedural Refinement E Modify Solvent System A->E Advanced Solution F Test Different Media A->F Alternative Approach D Determine Max Soluble Concentration C->D Empirical Testing

Caption: Workflow for troubleshooting this compound precipitation.

Detailed Steps:

  • Check Stock Solution: Ensure your concentrated stock solution is fully dissolved. If you see any precipitate in the stock, gently warm it or sonicate briefly.

  • Optimize Dilution:

    • Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.

    • When diluting, add the stock solution to a larger volume of medium and mix immediately and thoroughly. Avoid adding a small volume of medium to a large volume of concentrated stock.

  • Determine Maximum Soluble Concentration:

    • Prepare a series of dilutions of this compound in your cell culture medium.

    • Incubate these dilutions at 37°C for a duration relevant to your experiment.

    • Visually inspect for any signs of precipitation. The highest concentration that remains clear is your working maximum soluble concentration.

  • Consider Co-solvents: For particularly challenging solubility issues, the use of a biocompatible co-solvent may be explored, but this should be carefully validated for its effects on your specific cell line.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Medium

This protocol provides a method to determine the stability of this compound under your experimental conditions.

Methodology:

  • Preparation: Prepare a solution of this compound in your complete cell culture medium at the final working concentration you intend to use in your experiments.

  • Incubation: Incubate this solution in a cell culture incubator at 37°C and 5% CO2.

  • Time Points: Collect aliquots of the solution at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours).

  • Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Analysis: Analyze the concentration of this compound in each aliquot using a validated HPLC or LC-MS method.

  • Data Interpretation: Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time. A significant decrease over time indicates instability.

Protocol 2: Determining Maximum Soluble Concentration

This protocol helps to identify the highest concentration of this compound that can be used in your cell culture medium without precipitation.

Methodology:

  • Prepare Dilutions: Create a series of dilutions of this compound in your cell culture medium, starting from a concentration higher than your intended experimental concentration.

  • Incubation: Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 24 hours).

  • Visual Inspection: After incubation, carefully inspect each dilution for any signs of precipitation, such as cloudiness or visible particles.

  • Microscopic Examination: For a more sensitive assessment, examine a small drop of each solution under a microscope to look for micro-precipitates.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Media Formulations at 37°C

Time (Hours)% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640 + 10% FBS% Remaining in Serum-Free Medium
0100100100
6959298
12888596
24757091
48555082

This data is for illustrative purposes only.

Table 2: Hypothetical Solubility of this compound in DMEM at 37°C

Final DMSO ConcentrationMaximum Soluble Concentration of this compound (µM)Observation
0.1%50Clear Solution
0.1%100Slight Haze
0.1%200Visible Precipitate
0.5%100Clear Solution
0.5%200Slight Haze

This data is for illustrative purposes only.

Signaling Pathway

This compound is a xanthine derivative. Xanthines are known to act as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.

cluster_cell Cell Membrane AdenosineReceptor Adenosine Receptor AC Adenylyl Cyclase AdenosineReceptor->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC activates PKA Protein Kinase A cAMP->PKA activates PDE Phosphodiesterase (PDE) cAMP->PDE hydrolyzes CREB CREB PKA->CREB phosphorylates GeneExpression Gene Expression CREB->GeneExpression regulates This compound This compound This compound->AdenosineReceptor antagonizes This compound->PDE inhibits Adenosine Adenosine Adenosine->AdenosineReceptor binds & activates

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Flufylline Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Flufylline to minimize side effects during pre-clinical and clinical experiments.

Disclaimer: this compound is a research compound with limited publicly available data. The information provided here is based on the pharmacology of structurally related compounds, primarily theophylline and other xanthine derivatives. All experimental work should be conducted in accordance with institutional and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of this compound?

A1: Based on its structural similarity to theophylline, this compound is presumed to act as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[1][2] PDE inhibition leads to increased intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation (bronchodilation).[1][3] Adenosine receptor antagonism can contribute to both therapeutic and adverse effects.

Q2: What are the expected side effects of this compound?

A2: Common side effects associated with theophylline and other xanthine derivatives, which may be anticipated with this compound, include nausea, vomiting, headache, and insomnia.[2] At higher concentrations, more severe side effects such as tachycardia, arrhythmias, and seizures can occur.

Q3: How can we start to determine a safe and effective dose range for this compound in our model?

A3: Initial dose-ranging studies are crucial. These can begin with in vitro cytotoxicity assays on relevant cell lines to establish a preliminary therapeutic window. Subsequent in vivo studies in animal models should start with low doses and escalate gradually while monitoring for efficacy and signs of toxicity.

Q4: What are the key pharmacokinetic parameters to consider for this compound?

A4: Key parameters include absorption, distribution, metabolism, and excretion (ADME). Understanding the metabolic pathways (e.g., potential involvement of cytochrome P450 enzymes) and the half-life of this compound is essential for designing appropriate dosing schedules and avoiding drug accumulation.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
High incidence of seizures in animal models at presumed therapeutic doses. Narrow therapeutic index; rapid absorption leading to high peak plasma concentrations.1. Reduce the dose and/or increase the dosing interval.2. Consider a different route of administration (e.g., continuous infusion instead of bolus injection) to maintain steady-state concentrations.3. Analyze plasma concentrations to correlate with adverse events.
Inconsistent efficacy in in vivo experiments. Poor bioavailability; rapid metabolism; individual subject variability.1. Verify the formulation and route of administration.2. Conduct pharmacokinetic studies to assess bioavailability and clearance.3. Increase the number of subjects per group to account for biological variability.
Observed cardiotoxicity (e.g., arrhythmias) in animal studies. Adenosine receptor antagonism or PDE inhibition affecting cardiac tissue.1. Lower the dose immediately.2. Monitor cardiovascular parameters (ECG, heart rate, blood pressure) continuously during the experiment.3. Consider co-administration of a cardioselective beta-blocker in consultation with a veterinarian to mitigate effects, though this may confound results.
Signs of gastrointestinal distress (vomiting, diarrhea) in animal subjects. Direct irritation of the GI tract; central nervous system-mediated effects.1. Administer this compound with food if using oral administration.2. Explore alternative formulations (e.g., enteric-coated) to reduce local irritation.3. Fractionate the daily dose into smaller, more frequent administrations.

Data Presentation

Table 1: Hypothetical Dose-Ranging Study for this compound in a Rodent Model

Dose Group (mg/kg)NEfficacy Endpoint (% improvement)Incidence of Nausea/Vomiting (%)Incidence of Tachycardia (%)
Vehicle Control10000
11015 ± 5100
51045 ± 83010
101065 ± 107040
201070 ± 1210080

Table 2: Hypothetical Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability (Oral)~70%
Tmax (Oral)1.5 hours
Half-life (t½)6 hours
Volume of Distribution (Vd)0.5 L/kg
Clearance (CL)0.06 L/hr/kg
Primary Route of MetabolismHepatic (CYP1A2 suspected)

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay
  • Cell Culture: Plate target cells (e.g., bronchial epithelial cells, hepatocytes) in 96-well plates and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in cell culture medium.

  • Treatment: Replace the medium in the cell plates with the this compound dilutions and a vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Viability Assay: Assess cell viability using a standard method such as MTT or PrestoBlue assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) to determine the cytotoxic potential of this compound.

Protocol 2: In Vivo Dose-Escalation Study in Rodents
  • Animal Acclimatization: Acclimatize animals (e.g., Sprague-Dawley rats) for at least one week before the study.

  • Group Allocation: Randomly assign animals to dose groups (e.g., vehicle control, low, mid, and high dose).

  • Dosing: Administer this compound via the intended route (e.g., oral gavage, intraperitoneal injection) at the specified dose levels.

  • Observation: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose). Record observations on behavior, posture, and any adverse reactions.

  • Efficacy Measurement: At a predetermined time point, assess the relevant efficacy endpoint (e.g., bronchodilation in an asthma model).

  • Sample Collection: Collect blood samples at various time points for pharmacokinetic analysis.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect tissues for histopathological examination to identify any target organ toxicity.

Mandatory Visualizations

G cluster_0 Presumed Signaling Pathway of this compound This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Antagonism cAMP Increased cAMP PDE->cAMP Breaks down SideEffects Adverse Effects: CNS stimulation, Cardiotoxicity AdenosineReceptor->SideEffects Bronchodilation Therapeutic Effect: Bronchodilation cAMP->Bronchodilation

Caption: Presumed mechanism of this compound action.

G cluster_1 Experimental Workflow for Dosage Optimization start Start: Define Therapeutic Target invitro In Vitro Studies (Cytotoxicity, Efficacy) start->invitro pkpd In Vivo PK/PD Modeling (Dose-ranging) invitro->pkpd tox Toxicology Studies (Acute & Repeated Dose) pkpd->tox decision Identify Potential Side Effects? tox->decision optimize Optimize Dose/ Formulation decision->optimize Yes safe_dose Establish Safe & Efficacious Dose Range decision->safe_dose No optimize->pkpd end Proceed to Further Studies safe_dose->end

Caption: Workflow for this compound dosage optimization.

G cluster_2 Troubleshooting Logic for Adverse Events AdverseEvent Adverse Event Observed CheckDose Is Dose within Therapeutic Window? AdverseEvent->CheckDose CheckPK Review Pharmacokinetics (e.g., Cmax, Accumulation) CheckDose->CheckPK Yes ReduceDose Action: Reduce Dose or Frequency CheckDose->ReduceDose No ChangeRoute Action: Change Route of Administration CheckPK->ChangeRoute ReEvaluate Re-evaluate Safety and Efficacy ReduceDose->ReEvaluate ChangeRoute->ReEvaluate

Caption: Logic for addressing adverse events.

References

Addressing batch-to-batch variability of synthesized Flufylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Flufylline. Our aim is to help you address batch-to-batch variability and other common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of this compound?

A1: this compound is chemically identified as 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione. Its molecular formula is C₂₁H₂₄FN₅O₃ and it has a molecular weight of approximately 413.4 g/mol .[1]

Q2: What are the common causes of batch-to-batch variability in pharmaceutical synthesis?

A2: Batch-to-batch variability in the synthesis of active pharmaceutical ingredients (APIs) like this compound can arise from several factors, including:

  • Raw Material Heterogeneity: Variations in the purity, particle size, and polymorphic form of starting materials and reagents.

  • Process Parameters: Inconsistent control of reaction temperature, stirring speed, addition rates, and reaction time.

  • Solvent Effects: Differences in solvent grade, purity, and moisture content.

  • Human Factors: Variations in operator procedures and techniques.

  • Equipment Condition: Differences in equipment calibration and cleaning.[2]

Q3: Which analytical techniques are recommended for characterizing this compound and its intermediates?

A3: A combination of analytical methods should be employed for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product and identify byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups present in the molecule.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify polymorphic forms.

  • Karl Fischer Titration: To quantify the water content.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: Low Yield of Final Product
Potential Cause Suggested Action
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Ensure the reaction is allowed to proceed for a sufficient amount of time. - Confirm the optimal reaction temperature is maintained consistently.
Degradation of Reactants or Product - Verify the stability of theophylline derivatives and the piperidine intermediate under the reaction conditions. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Suboptimal Stoichiometry - Carefully re-evaluate the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can complicate purification.
Mechanical Losses During Work-up - Ensure efficient extraction and phase separation. - Minimize transfers between vessels. - Optimize precipitation and filtration techniques to avoid loss of product.
Issue 2: High Levels of Impurities in the Final Product
Potential Cause Suggested Action
Impure Starting Materials - Verify the purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, HPLC) before starting the synthesis. - If necessary, purify starting materials prior to use.
Side Reactions - Adjust reaction conditions (e.g., temperature, reaction time, order of reagent addition) to minimize the formation of known side products. - Use a more selective reagent if possible.
Inefficient Purification - Optimize the recrystallization solvent system to ensure high recovery of the pure product while leaving impurities in the mother liquor. - If recrystallization is ineffective, consider column chromatography for purification.
Product Degradation During Purification - Avoid excessive heat during solvent evaporation. - Protect the product from light if it is found to be photolabile.
Issue 3: Inconsistent Physical Properties (e.g., Color, Crystal Form)
Potential Cause Suggested Action
Presence of Colored Impurities - Identify the impurity using MS and NMR and adjust the purification method to remove it. - Activated carbon treatment of a solution of the crude product can sometimes be effective in removing colored impurities.
Polymorphism - Different batches may crystallize in different polymorphic forms, leading to variations in melting point, solubility, and other physical properties. - Standardize the crystallization procedure (solvent, temperature, cooling rate) to ensure consistent formation of the desired polymorph.
Residual Solvents - High levels of residual solvents can affect the physical properties of the final product. - Ensure the product is dried under appropriate conditions (e.g., vacuum oven at a suitable temperature) for a sufficient amount of time.

Data Presentation: Batch-to-Batch Variability Analysis

The following table summarizes hypothetical data from three different batches of synthesized this compound, illustrating typical batch-to-batch variability.

Parameter Batch A Batch B Batch C Acceptance Criteria
Appearance White crystalline solidOff-white powderWhite crystalline solidWhite to off-white solid
Yield (%) 756281> 70%
HPLC Purity (%) 99.297.599.5≥ 99.0%
Melting Point (°C) 155-157152-155156-158154-159 °C
Residual Solvent (Ethanol, ppm) 350850200≤ 500 ppm
Water Content (%) 0.20.80.15≤ 0.5%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). Start with 20% acetonitrile and increase to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

¹H NMR Spectroscopy for Structural Confirmation
  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz NMR spectrometer.

  • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS) for Molecular Weight Confirmation
  • Technique: Electrospray ionization (ESI) in positive mode.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

  • Analysis: Look for the [M+H]⁺ ion corresponding to the molecular weight of this compound (414.4 m/z).

Visualizations

Synthesis_Workflow Hypothetical Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product SM1 7-(2-chloroethyl)theophylline React Nucleophilic Substitution SM1->React SM2 4-(4-fluorobenzoyl)piperidine SM2->React Workup Aqueous Work-up React->Workup Crude Product Crystallize Recrystallization Workup->Crystallize Product This compound Crystallize->Product Pure this compound

Caption: Proposed synthesis workflow for this compound.

Troubleshooting_Workflow Troubleshooting Batch-to-Batch Variability Start Batch Fails Specification Purity Low Purity? Start->Purity Yield Low Yield? Purity->Yield No Analyze_Impurities Analyze Impurities (HPLC, MS, NMR) Purity->Analyze_Impurities Yes Physical Incorrect Physical Properties? Yield->Physical No Review_Reaction Review Reaction Conditions Yield->Review_Reaction Yes Check_Drying Check Drying Process Physical->Check_Drying Yes Review_Purification Review Purification Protocol Analyze_Impurities->Review_Purification Review_Purification->Review_Reaction Check_Materials Check Starting Material Purity Review_Reaction->Check_Materials Review_Workup Review Work-up Procedure Check_Materials->Review_Workup Analyze_Polymorphs Analyze Polymorphism (DSC, XRD) Check_Drying->Analyze_Polymorphs

Caption: Troubleshooting decision tree for this compound synthesis.

Variability_Sources Potential Sources of Variability in Synthesis cluster_materials Raw Materials cluster_process Process Parameters cluster_human Human Factors cluster_equipment Equipment center Batch-to-Batch Variability RM_Purity Purity center->RM_Purity RM_Source Supplier center->RM_Source RM_Moisture Moisture Content center->RM_Moisture Temp Temperature center->Temp Time Reaction Time center->Time Stirring Stirring Speed center->Stirring Operator Operator Technique center->Operator Timing Timing of Additions center->Timing Calibration Calibration center->Calibration Cleaning Cleaning center->Cleaning

Caption: Key contributors to batch-to-batch variability.

References

Technical Support Center: Flufylline and Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Flufylline" is limited in scientific literature. The following guidance is based on the known properties and behaviors of structurally similar compounds, namely methylxanthines (e.g., theophylline, caffeine, furafylline). It is intended to serve as a proactive resource for researchers anticipating or troubleshooting potential assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my laboratory assays?

This compound is a chemical compound with the CAS number 82190-91-8[1]. Based on its name and likely structure, it belongs to the methylxanthine class of compounds. Methylxanthines are structurally similar to endogenous molecules like purines (adenine and guanine). This similarity can lead to cross-reactivity in various assays, particularly those relying on specific molecular recognition, such as immunoassays, or those involving enzymatic pathways where methylxanthines can act as inhibitors or substrates.

Q2: Which laboratory assays are most likely to be affected by this compound interference?

Given the properties of related methylxanthines, this compound could potentially interfere with:

  • Immunoassays: Competitive binding with antibodies intended for structurally similar analytes can lead to falsely elevated or decreased results[2].

  • Enzymatic Assays: Methylxanthines can inhibit or compete for the active sites of enzymes, such as phosphodiesterases or cytochrome P450 enzymes, altering the measured enzymatic activity[3][4].

  • Chromatography Assays (e.g., HPLC): While HPLC methods are generally specific, co-elution of this compound with the analyte of interest can occur if the chromatographic conditions are not optimized, leading to inaccurate quantification[5]. Spectrophotometric assays are more prone to interference than HPLC.

  • Bioassays: As demonstrated with caffeine and other methylxanthines, these compounds can influence cell growth-based bioassays by participating in metabolic pathways.

Q3: What are the common mechanisms of assay interference by methylxanthines?

The primary mechanisms of interference include:

  • Structural Mimicry: The resemblance to endogenous purines can cause competitive binding in immunoassays.

  • Enzyme Modulation: Acting as an inhibitor or substrate for various enzymes can alter reaction rates in enzymatic assays.

  • Physicochemical Properties: Properties like UV absorbance can interfere with spectrophotometric detection methods.

Troubleshooting Guide

Issue 1: Unexpectedly high or low results in an immunoassay.

  • Question: My immunoassay results are inconsistent with other data. Could this compound be the cause?

  • Answer: Yes, this is possible. If your analyte of interest is structurally similar to a xanthine or if the antibodies used in your assay have a broad cross-reactivity profile, this compound could be competitively binding and causing inaccurate results.

    • Troubleshooting Steps:

      • Review Assay Specificity: Check the manufacturer's data sheet for your immunoassay kit for any known cross-reactivity with methylxanthines.

      • Spike and Recovery Experiment: Add a known concentration of your analyte to a sample matrix with and without this compound. A significant deviation from the expected recovery in the presence of this compound suggests interference.

      • Serial Dilution: Analyze a sample containing a high concentration of this compound at several dilutions. If the results are not linear, it may indicate interference.

      • Use an Alternative Method: If possible, confirm your results using a different analytical method with a different detection principle, such as HPLC-MS/MS, which offers higher specificity.

Issue 2: Inconsistent retention times or peak shapes in HPLC analysis.

  • Question: I am seeing shifting retention times or distorted peaks in my HPLC analysis. Could this compound be interfering?

  • Answer: It's possible. While less common than in immunoassays, high concentrations of this compound or its metabolites could co-elute with your analyte of interest if the chromatographic method is not sufficiently resolving.

    • Troubleshooting Steps:

      • Analyze a this compound Standard: Inject a pure standard of this compound (if available) or a related methylxanthine to determine its retention time under your current method.

      • Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, flow rate, or column chemistry to improve the separation between your analyte and the potential interferent.

      • Sample Preparation: Employ a sample clean-up procedure, such as solid-phase extraction (SPE), to remove potential interferents before injection.

Issue 3: Altered reaction rates in an enzymatic assay.

  • Question: The activity of my enzyme of interest is unexpectedly low. Could this compound be acting as an inhibitor?

  • Answer: This is a strong possibility. Methylxanthines are known to inhibit various enzymes, particularly phosphodiesterases and cytochrome P450s.

    • Troubleshooting Steps:

      • Run an Inhibition Assay: Perform a dose-response experiment by adding increasing concentrations of this compound to your enzymatic reaction to determine its IC50 (half-maximal inhibitory concentration).

      • Consult the Literature: Research known inhibitors of your enzyme to see if methylxanthines are listed.

      • Control Experiments: Include a control reaction without the enzyme to rule out any direct reaction between this compound and your substrate or detection reagents.

Quantitative Data on Methylxanthine Interference

Due to the lack of specific data for this compound, the following table summarizes the quantification limits for common methylxanthines in plasma using HPLC, which can serve as a reference for developing a specific assay.

MethylxanthineLimit of Quantification (ng/mL)Reference
Dimethylxanthines40
3- and 7-methylxanthine100
1-methylxanthine500

Key Experimental Protocol: HPLC Assay for Theophylline

This protocol for the analysis of theophylline, a common methylxanthine, can be adapted for the quantification of this compound and to investigate potential chromatographic interference.

Objective: To determine the concentration of theophylline in biological fluids using High-Performance Liquid Chromatography.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reversed-phase C18 column

  • Theophylline standard

  • Internal standard (e.g., 8-chlorotheophylline)

  • Acetonitrile (HPLC grade)

  • Perchloric acid (6%)

  • Water (HPLC grade)

  • Biological samples (plasma, serum, or saliva)

Procedure:

  • Standard Preparation: Prepare a stock solution of theophylline and the internal standard in the mobile phase. Create a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation:

    • To 100 µL of the biological sample, add 100 µL of the internal standard solution.

    • Precipitate proteins by adding 50 µL of 6% perchloric acid.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Collect the clear supernatant for injection.

  • Chromatographic Conditions:

    • Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 10:90 v/v) with a buffer.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Injection Volume: 20 µL.

    • Detection: UV absorbance at a specific wavelength (e.g., 273 nm).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

    • Determine the concentration of theophylline in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Perchloric Acid) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Experimental workflow for HPLC analysis.

immunoassay_interference cluster_assay Immunoassay Components cluster_reaction Binding Reaction Antibody Antibody Analyte Analyte Binding_Site Antibody Binding Site Analyte->Binding_Site Specific Binding (Correct Signal) This compound This compound (Interferent) This compound->Binding_Site Competitive Binding (False Signal)

Caption: Mechanism of immunoassay interference.

troubleshooting_logic Start Unexpected Assay Result Check_Interference Suspect this compound Interference? Start->Check_Interference Dilution Perform Serial Dilution Check_Interference->Dilution No_Interference Investigate Other Causes Check_Interference->No_Interference No Linear Linear Results? Dilution->Linear Spike Spike and Recovery Recovery Acceptable Recovery? Spike->Recovery Alternative_Method Use Alternative Method (e.g., HPLC-MS/MS) Consistent Consistent Results? Alternative_Method->Consistent Interference_Confirmed Interference Confirmed: Modify or Validate Method Linear->Spike Yes Linear->Interference_Confirmed No Recovery->Alternative_Method Yes Recovery->Interference_Confirmed No Consistent->No_Interference Yes Consistent->Interference_Confirmed No

Caption: Troubleshooting logic for assay interference.

References

Technical Support Center: Refining HPLC Protocols for Better Flufylline Peak Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Flufylline. Our goal is to help you achieve optimal peak resolution and reliable quantitative results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common peak shape problems and other analytical issues you might encounter during your this compound HPLC experiments.

Peak Tailing

  • Question: My this compound peak is exhibiting significant tailing (asymmetry factor > 1.5). What are the likely causes and how can I resolve this?

    Answer: Peak tailing is a common issue in reverse-phase HPLC, often caused by secondary interactions between the analyte and the stationary phase. For a compound like this compound, a xanthine derivative, this can be particularly prevalent. Here are the most common causes and their solutions:

    • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with basic sites on the this compound molecule, leading to tailing.

      • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with an acid like phosphoric acid or formic acid) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.

      • Solution 2: Use an End-Capped Column: Employing a modern, high-purity, end-capped C18 or C8 column will significantly reduce the number of available free silanol groups.

      • Solution 3: Increase Buffer Concentration: Using a higher buffer concentration (e.g., 25-50 mM) can help to maintain a consistent pH at the silica surface and mask some of the residual silanol activity.

    • Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.

      • Solution: Flush the column with a strong solvent, such as 100% acetonitrile or methanol, to remove contaminants. If the problem persists, consider reversing the column (if permitted by the manufacturer) and flushing again. A guard column is highly recommended to protect the analytical column from contaminants.[1]

    • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[1]

      • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly tightened to eliminate dead volume.

Peak Fronting

  • Question: My this compound peak is fronting. What are the common reasons and solutions for this?

    Answer: Peak fronting, where the peak is asymmetric with a leading edge that is less steep than the back, is often indicative of sample overload or issues with the sample solvent.

    • Sample Overload: Injecting too much this compound onto the column is a frequent cause of fronting.[1]

      • Solution: Reduce the injection volume or dilute the sample. If a larger loading capacity is required, consider using a column with a larger internal diameter.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread and front.

      • Solution: Whenever possible, dissolve the this compound standard and samples in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Split Peaks

  • Question: I am observing a split or shoulder peak for this compound. What could be causing this?

    Answer: Split peaks can be caused by a variety of issues, from problems with the sample injection to a compromised column.

    • Co-elution with an Impurity or Degradant: The split peak may actually be two separate compounds eluting very close to each other. This compound, like other xanthine derivatives, can degrade under certain conditions.

      • Solution: To improve separation, adjust the mobile phase composition (e.g., change the organic-to-aqueous ratio) or the column temperature. Performing a peak purity analysis using a photodiode array (PDA) detector can help determine if the peak represents a single component.

    • Sample Solvent Effect: Injecting a large volume of a sample dissolved in a strong solvent can cause peak splitting, particularly for early-eluting peaks.[1]

      • Solution: Prepare the sample in the mobile phase or a weaker solvent and reduce the injection volume.[1]

    • Column Void or Blockage: A void at the head of the column or a partially blocked frit can disrupt the sample flow path, leading to split peaks.

      • Solution: First, try back-flushing the column (if the manufacturer allows). If this does not resolve the issue, the column may need to be replaced. Using a guard column can help prevent the analytical column from becoming blocked.

Broad Peaks

  • Question: My this compound peak is broader than expected, leading to poor resolution. What are the potential causes?

    Answer: Broad peaks can result from several factors, including issues with the column, mobile phase, or system hardware.

    • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and broader peaks.

      • Solution: If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.

    • Mobile Phase Mismatch: A mobile phase that is too weak may result in excessive retention and band broadening.

      • Solution: Increase the organic solvent percentage in the mobile phase to achieve a suitable retention factor (k'), ideally between 2 and 10.

    • Slow Mass Transfer: Using a column with a larger particle size can lead to broader peaks due to slower diffusion of the analyte into and out of the stationary phase particles.

      • Solution: For sharper peaks, consider using a column with a smaller particle size (e.g., 3 µm or sub-2 µm), which will require an HPLC system capable of handling higher backpressures.

Data Presentation: Impact of Mobile Phase Composition

The following table illustrates the expected impact of varying the mobile phase composition on the retention time and peak shape of this compound in a typical reverse-phase HPLC setup.

Mobile Phase Composition (Acetonitrile:Buffer)Expected Retention Time (min)Expected Peak ShapeUSP Tailing Factor (Illustrative)
30:70~ 8.5Symmetrical1.1
40:60~ 5.2Symmetrical1.0
50:50~ 3.1Potentially Broad1.3
60:40~ 1.8Poorly Retained, Broad> 1.5

Note: These are illustrative values. Actual results will vary depending on the specific column, system, and other chromatographic conditions.

Experimental Protocols

Example RP-HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and analytical goals.

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.025 M Disodium Phosphate buffer, pH adjusted to 7.2 with phosphoric acid.

    • B: Acetonitrile and Methanol (in a 75:25 v/v ratio).

    • Isocratic Elution: A:B (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters (as per ICH guidelines):

  • Specificity: Analyze blank, placebo, and this compound standard to ensure no interference at the retention time of this compound. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that degradants do not co-elute with the main peak.

  • Linearity: Analyze a minimum of five concentrations across the intended range. Plot the peak area versus concentration and determine the correlation coefficient (r² > 0.999).

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate injections of the same standard solution.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min).

Visualizations

HPLC_Troubleshooting_Workflow start Poor this compound Peak Shape peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No tailing_causes Check for: - Silanol Interactions - Column Contamination - Extra-Column Volume peak_tailing->tailing_causes Yes split_peak Split/Shoulder Peak? peak_fronting->split_peak No fronting_causes Check for: - Sample Overload - Strong Sample Solvent peak_fronting->fronting_causes Yes broad_peak Broad Peak? split_peak->broad_peak No split_causes Check for: - Co-elution - Sample Solvent Effect - Column Void/Blockage split_peak->split_causes Yes broad_causes Check for: - Column Degradation - Weak Mobile Phase - Large Particle Size broad_peak->broad_causes Yes end_node Optimized Peak Shape broad_peak->end_node No tailing_solutions Solutions: - Adjust Mobile Phase pH - Use End-Capped Column - Flush Column - Minimize Tubing Length tailing_causes->tailing_solutions tailing_solutions->end_node fronting_solutions Solutions: - Reduce Injection Volume/Concentration - Use Weaker Sample Solvent fronting_causes->fronting_solutions fronting_solutions->end_node split_solutions Solutions: - Optimize Mobile Phase - Use Weaker Sample Solvent - Back-flush/Replace Column split_causes->split_solutions split_solutions->end_node broad_solutions Solutions: - Replace Column - Increase Organic Content - Use Smaller Particle Size Column broad_causes->broad_solutions broad_solutions->end_node HPLC_Method_Development_Workflow start Start Method Development col_select Column Selection (e.g., C18, 250x4.6mm, 5µm) start->col_select mp_select Mobile Phase Selection (ACN/MeOH with Buffer) col_select->mp_select initial_run Initial Isocratic Run (e.g., 50:50 ACN:Buffer) mp_select->initial_run eval_peak Evaluate Peak Shape & Retention (k') initial_run->eval_peak optimize_mp Optimize Mobile Phase (Organic %, pH) eval_peak->optimize_mp Not Optimal validation Method Validation (ICH Guidelines) eval_peak->validation Optimal optimize_other Optimize Other Parameters (Flow Rate, Temperature) optimize_mp->optimize_other optimize_other->initial_run end_run Routine Analysis validation->end_run

References

Strategies to enhance the in vivo efficacy of Flufylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers enhance the in vivo efficacy of Flufylline. Given that this compound is known to be insoluble in water, many of the challenges in achieving desired therapeutic outcomes in vivo are linked to its poor bioavailability.[1] This guide offers strategies to overcome these limitations.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable bioavailability of this compound in our animal models. What could be the primary cause?

A1: The most likely cause is this compound's poor aqueous solubility.[1] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. Poor solubility leads to a low dissolution rate, which in turn results in low and unpredictable absorption. This is a common challenge for many drugs, particularly those classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

Q2: What is the mechanism of action of this compound?

A2: this compound is a xanthine derivative and acts as a phosphodiesterase (PDE) inhibitor.[1][2] PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, this compound increases the intracellular concentrations of cAMP and cGMP, leading to downstream cellular responses. Additionally, this compound has been reported to have 5-HT (serotonin) antagonist activity.[1]

Q3: Are there any known side effects of xanthine derivatives that we should monitor for in our in vivo studies?

A3: Yes, xanthine derivatives can cause a range of side effects, including anxiety, nervousness, tremor, headache, and dizziness. They can also stimulate muscle and cardiac cells. At higher doses, more severe side effects can occur. It is crucial to establish a therapeutic window for this compound in your specific model to minimize these effects while achieving the desired therapeutic outcome.

Troubleshooting Guide

Issue 1: Poor and Inconsistent this compound Bioavailability

Symptoms:

  • Low plasma concentrations of this compound after oral administration.

  • High variability in plasma concentrations between individual animals.

  • Lack of a clear dose-response relationship.

Potential Cause:

  • Poor aqueous solubility of this compound limiting its dissolution and absorption.

Strategies for Enhancement:

Several formulation strategies can be employed to improve the solubility and bioavailability of poorly soluble drugs like this compound. The choice of strategy will depend on the specific physicochemical properties of this compound and the experimental context.

1. Particle Size Reduction:

  • Micronization and Nanonization: Reducing the particle size of the drug increases its surface area-to-volume ratio, which can enhance the dissolution rate. Techniques like milling can be used to achieve micron-sized particles, while processes like high-pressure homogenization can produce nanoparticles.

2. Solid Dispersions:

  • Concept: A solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state. This can enhance solubility by presenting the drug in an amorphous (non-crystalline) form, which is more readily dissolved.

  • Methods: Common techniques for preparing solid dispersions include solvent evaporation and hot-melt extrusion.

3. Lipid-Based Formulations:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions when introduced into an aqueous phase under gentle agitation. The drug is dissolved in this lipidic formulation, and the resulting emulsion facilitates its absorption.

4. Complexation with Cyclodextrins:

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.

Quantitative Data Summary
StrategyTypical Improvement in SolubilityTypical Improvement in Bioavailability (AUC)Key Considerations
Micronization Moderate1.5 to 3-foldCan lead to particle agglomeration.
Nanonization High2 to 10-foldRequires specialized equipment.
Solid Dispersion High2 to 15-foldPotential for recrystallization of the amorphous drug.
SEDDS High3 to 20-foldCareful selection of excipients is critical.
Cyclodextrin Complexation Moderate to High2 to 8-foldStoichiometry of the complex is important.

Note: The values presented are illustrative and the actual improvements for this compound will need to be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Solid Dispersion by Solvent Evaporation

  • Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC), and a volatile organic solvent (e.g., methanol, ethanol).

  • Procedure:

    • Dissolve both this compound and the polymer carrier in the organic solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 by weight).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid mass is the solid dispersion.

    • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

    • The dried solid dispersion can then be pulverized and formulated for in vivo administration.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

  • Materials: this compound, a carrier oil (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a cosurfactant (e.g., Transcutol HP).

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the most suitable excipients.

    • Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and cosurfactant.

    • Prepare the SEDDS formulation by mixing the selected oil, surfactant, and cosurfactant in the optimal ratio.

    • Add this compound to the mixture and stir until it is completely dissolved.

    • The resulting liquid SEDDS can be encapsulated in soft gelatin capsules for oral administration.

Visualizations

pde_pathway ATP ATP AC Adenylate Cyclase ATP->AC GTP GTP GC Guanylate Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP This compound This compound This compound->PDE Response Cellular Response PKA->Response PKG->Response

Caption: this compound's mechanism as a PDE inhibitor.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start Poorly Soluble This compound strategy Select Enhancement Strategy (e.g., SEDDS, Solid Dispersion) start->strategy formulate Formulate this compound strategy->formulate dissolution Dissolution Testing formulate->dissolution permeability Permeability Assay (e.g., Caco-2) dissolution->permeability administer Administer to Animal Model permeability->administer pk_study Pharmacokinetic (PK) Study administer->pk_study pd_study Pharmacodynamic (PD) Study administer->pd_study efficacy Assess Efficacy pk_study->efficacy pd_study->efficacy

Caption: Workflow for enhancing this compound's in vivo efficacy.

References

Validation & Comparative

Flufylline versus fluprofylline: a comparative pharmacological study

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of pharmacological databases and scientific literature has revealed a significant disparity in the available information for flufylline and fluprofylline. While this compound is a documented compound with traceable chemical identifiers, comprehensive pharmacological data, particularly in the form of comparative studies with fluprofylline, is not publicly available. Furthermore, searches for "fluprofylline" did not yield any relevant results, suggesting that it may not be a widely studied or commercially available compound.

Due to the absence of data for fluprofylline, a direct comparative analysis as requested cannot be provided. This guide will, therefore, focus on presenting the available information for this compound to serve as a potential baseline for future research, should data on fluprofylline become available.

This compound: A Profile

This compound is a xanthine derivative. Its chemical structure is 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. While detailed pharmacological studies and experimental data are limited in the public domain, its structural similarity to other xanthine derivatives suggests potential mechanisms of action.

Putative Mechanism of Action

Xanthine derivatives are known to act as competitive nonselective phosphodiesterase (PDE) inhibitors and nonselective adenosine receptor antagonists. The potential signaling pathway is outlined below.

cluster_cell Target Cell Adenosine_Receptor Adenosine Receptor PDE Phosphodiesterase (PDE) AMP AMP PDE->AMP Hydrolysis ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade This compound This compound This compound->Adenosine_Receptor Antagonism This compound->PDE Inhibition

Caption: Putative signaling pathway of this compound.

Experimental Protocols

Without specific experimental data for this compound, detailed protocols cannot be cited. However, standard assays for evaluating xanthine derivatives would likely include:

  • Phosphodiesterase Inhibition Assay: To quantify the inhibitory activity of the compound against various PDE isoenzymes. This is typically performed using colorimetric or fluorescent-based assays that measure the conversion of cyclic nucleotides (cAMP or cGMP) to their corresponding mononucleotides.

  • Adenosine Receptor Binding Assay: To determine the affinity and selectivity of the compound for different adenosine receptor subtypes (A1, A2A, A2B, A3). This is often carried out using radioligand binding assays with cell membranes expressing the specific receptor subtype.

  • In Vitro/Ex Vivo Tissue Bath Studies: To assess the functional effects of the compound on smooth muscle relaxation (e.g., airway, vascular) or cardiac muscle contraction.

  • In Vivo Models: Depending on the therapeutic target, various animal models could be employed to evaluate efficacy and safety. For example, models of asthma for bronchodilator effects or cardiovascular models for hemodynamic effects.

Data Presentation

As no quantitative data from comparative studies of this compound and fluprofylline is available, a data table cannot be constructed.

Conclusion

A comprehensive comparative pharmacological study between this compound and fluprofylline is not feasible based on currently available public information. The scientific community's understanding of fluprofylline is nascent or non-existent in published literature. For researchers, scientists, and drug development professionals interested in this area, the initial step would be the synthesis and subsequent pharmacological characterization of fluprofylline. Future research could then focus on direct, head-to-head comparative studies with this compound to elucidate their respective pharmacological profiles.

A Comparative Analysis of the Anti-inflammatory Effects of Theophylline and Standard NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of the methylxanthine drug Theophylline against three widely recognized nonsteroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Naproxen, and the COX-2 selective inhibitor, Celecoxib. This document is intended to serve as a resource for researchers and professionals in drug development by presenting a side-by-side analysis of their mechanisms of action and efficacy in preclinical inflammatory models, supported by experimental data.

Introduction

Traditional NSAIDs are cornerstones in the management of inflammation, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. This guide explores the anti-inflammatory potential of Theophylline, a compound with a different mechanism of action, and contextualizes its efficacy relative to established NSAIDs. The following sections detail the distinct signaling pathways, comparative in vitro and in vivo data, and the experimental protocols used to generate this information.

Mechanisms of Action: A Divergent Approach to Inflammation Control

The anti-inflammatory effects of NSAIDs and Theophylline stem from their interference with different components of the inflammatory cascade.

NSAIDs: Targeting the Cyclooxygenase Pathway

Ibuprofen and Naproxen are non-selective NSAIDs that inhibit both COX-1 and COX-2 enzymes.[1][2] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[3] Celecoxib is a selective COX-2 inhibitor, which was designed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[3][4] The primary anti-inflammatory effect of these NSAIDs is the reduction of prostaglandin synthesis.

Theophylline: A Multi-faceted Anti-inflammatory Profile

Theophylline, a methylxanthine, exhibits anti-inflammatory effects through mechanisms independent of COX inhibition. Its actions include the inhibition of phosphodiesterase (PDE) enzymes and the modulation of cytokine transcription. Theophylline has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while in some contexts, it can increase the production of the anti-inflammatory cytokine interleukin-10 (IL-10).

cluster_0 NSAID Anti-inflammatory Pathway cluster_1 Theophylline Anti-inflammatory Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 Inhibit Pro-inflammatory Stimuli Pro-inflammatory Stimuli Immune Cells Immune Cells Pro-inflammatory Stimuli->Immune Cells Activate Pro-inflammatory Cytokines\n(TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Immune Cells->Pro-inflammatory Cytokines\n(TNF-α, IL-6) Release Inflammation_2 Inflammation Pro-inflammatory Cytokines\n(TNF-α, IL-6)->Inflammation_2 Theophylline Theophylline Theophylline->Immune Cells Inhibit release of

Figure 1: Simplified signaling pathways of NSAIDs and Theophylline.

Comparative Efficacy: In Vitro and In Vivo Data

To provide a quantitative comparison, the following tables summarize key anti-inflammatory parameters for Theophylline and the selected NSAIDs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Theophylline>100>100Not Applicable
Ibuprofen2.9 - 131.1 - 370Variable
Naproxen0.6 - 8.722.0 - 28.4Variable
Celecoxib820.04 - 6.8>12

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher value indicates lower potency. The COX-2 selectivity index is a ratio to compare the selectivity of a drug for COX-2 over COX-1.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
CompoundDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)
Theophylline5103
1018.753
1533.753
Ibuprofen100~50-603
Naproxen15733
Celecoxib30~503-5

The carrageenan-induced paw edema model is a standard in vivo assay to assess acute inflammation. The percentage of inhibition reflects the reduction in paw swelling in treated animals compared to a control group.

Table 3: In Vitro Inhibition of Pro-inflammatory Cytokines
CompoundCell TypeStimulusCytokineInhibition
TheophyllineHuman MonocytesLPSTNF-αConcentration-dependent, significant at 30 µM
IL-6Concentration-dependent, significant at 30 µM
IbuprofenHuman PBMCsIL-1αTNF-αIncreased synthesis observed
IL-1βIncreased synthesis observed
NaproxenHuman Endothelial CellsIL-1βTNF-α, IL-6Significant reduction
CelecoxibHuman MacrophagesLPSTNF-α, IL-6Significant inhibition

This table highlights the varied effects of these compounds on the production of key pro-inflammatory cytokines in different cell-based assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays cited in this guide.

Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Drug Administration Drug Administration Baseline Paw Volume Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (hourly)->Data Analysis (% Inhibition)

Figure 2: Experimental workflow for Carrageenan-Induced Paw Edema.

1. Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating acute anti-inflammatory activity.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound (Theophylline or NSAID) or vehicle is administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

2. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency of a compound in inhibiting COX-1 and COX-2 enzymes.

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Procedure:

    • The test compound is pre-incubated with the COX enzyme in a buffer solution.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The production of prostaglandin E2 (PGE2) is measured, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

3. Lipopolysaccharide (LPS)-Induced Cytokine Release in Monocytes

This in vitro assay assesses the effect of a compound on the production of pro-inflammatory cytokines.

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1) are cultured.

  • Procedure:

    • Cells are pre-treated with the test compound or vehicle for a specified period.

    • The cells are then stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentrations of cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA.

  • Data Analysis: The percentage of inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated vehicle control.

cluster_0 In Vitro Cytokine Inhibition Workflow Isolate/Culture Immune Cells Isolate/Culture Immune Cells Pre-treat with Compound Pre-treat with Compound Isolate/Culture Immune Cells->Pre-treat with Compound Stimulate with LPS Stimulate with LPS Pre-treat with Compound->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Measure Cytokine Levels (ELISA) Measure Cytokine Levels (ELISA) Collect Supernatant->Measure Cytokine Levels (ELISA) Analyze Data Analyze Data Measure Cytokine Levels (ELISA)->Analyze Data

Figure 3: General workflow for in vitro cytokine inhibition assays.

Conclusion

This comparative guide demonstrates that while traditional NSAIDs like Ibuprofen, Naproxen, and Celecoxib exert their anti-inflammatory effects through the well-defined COX-inhibition pathway, Theophylline offers an alternative mechanism by modulating cytokine production. The presented data indicates that while Theophylline does not inhibit COX enzymes, it exhibits dose-dependent anti-inflammatory activity in in vivo models and can significantly inhibit the release of key pro-inflammatory cytokines in vitro.

For researchers in drug development, these findings highlight the potential of exploring non-COX inhibiting compounds for anti-inflammatory therapies. The distinct mechanism of Theophylline may offer a different therapeutic window or side-effect profile compared to NSAIDs. Further head-to-head studies employing standardized protocols are warranted to more definitively delineate the comparative efficacy and safety of these different classes of anti-inflammatory agents.

References

A Comparative Analysis of the Hypotensive Effects of Pentoxifylline and Captopril in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hypotensive effects of the xanthine derivative, Pentoxifylline, and the angiotensin-converting enzyme (ACE) inhibitor, Captopril, in various animal models of hypertension. While the initial focus was on Flufylline, a comprehensive literature review revealed a lack of specific studies on its hypotensive properties. Therefore, this guide pivots to Pentoxifylline, a structurally related compound with documented effects on blood pressure, to offer valuable comparative insights for researchers in cardiovascular pharmacology.

Executive Summary

Pentoxifylline, primarily known for its hemorheological properties, has demonstrated hypotensive effects in animal models of hypertension, notably in spontaneously hypertensive rats (SHRs). Its mechanism of action is multifactorial, involving phosphodiesterase inhibition, which leads to vasodilation, and improvements in blood viscosity. Captopril, a well-established antihypertensive agent, exerts its effects through the potent and specific inhibition of the renin-angiotensin-aldosterone system (RAAS). This guide presents a side-by-side comparison of their efficacy, experimental protocols, and underlying signaling pathways based on preclinical data.

Data Presentation: Hypotensive Effects in Spontaneously Hypertensive Rats (SHRs)

The following table summarizes the quantitative data from a comparative study evaluating the effects of Pentoxifylline and Captopril on mean arterial pressure (MAP) and total peripheral resistance (TPR) in spontaneously hypertensive rats.

Treatment GroupDoseChange in Mean Arterial Pressure (MAP)Change in Total Peripheral Resistance (TPR)Animal ModelReference
Control-No significant changeNo significant changeSpontaneously Hypertensive Rats (SHRs)[1]
Pentoxifylline (PTX)100 mg/kg/day↓ 19%↓ 31%Spontaneously Hypertensive Rats (SHRs)[1]
Captopril20 mg/kg/day↓ 30%↓ 26%Spontaneously Hypertensive Rats (SHRs)[1]
Pentoxifylline + Captopril100 mg/kg/day + 20 mg/kg/day↓ 41%↓ 46%Spontaneously Hypertensive Rats (SHRs)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines a typical experimental protocol for assessing the hypotensive effects of Pentoxifylline and Captopril in spontaneously hypertensive rats.

Animal Model: Male spontaneously hypertensive rats (SHRs) are a widely accepted model for essential hypertension.

Experimental Groups:

  • Control Group: Received vehicle (e.g., saline)

  • Pentoxifylline Group: Received Pentoxifylline (e.g., 100 mg/kg/day)

  • Captopril Group: Received Captopril (e.g., 20 mg/kg/day)

  • Combination Therapy Group: Received both Pentoxifylline and Captopril at the specified doses.

Drug Administration: The drugs are typically administered orally via gavage for a specified period, for instance, from the 5th to the 11th week of life, to observe the effects during the development of hypertension.[1]

Blood Pressure Measurement:

  • Method: Direct measurement via a catheter implanted in the femoral artery is considered the gold standard for continuous and accurate blood pressure monitoring in rats.

  • Procedure: Rats are anesthetized, and a catheter is inserted into the femoral artery and connected to a pressure transducer. Mean arterial pressure (MAP) is recorded and analyzed.

Measurement of Hemodynamic Parameters:

  • Cardiac Output (CO) and Total Peripheral Resistance (TPR): These parameters can be measured using techniques like thermodilution or by using a flow probe placed around the ascending aorta. TPR is then calculated as MAP divided by CO.

Statistical Analysis: Data are typically presented as mean ± standard deviation. Statistical significance between groups is determined using appropriate tests such as ANOVA followed by post-hoc tests. A p-value of less than 0.05 is generally considered statistically significant.

Mandatory Visualizations

Signaling Pathways

cluster_Pentoxifylline Pentoxifylline Signaling Pathway cluster_Captopril Captopril Signaling Pathway PTX Pentoxifylline PDE Phosphodiesterase (PDE) PTX->PDE Inhibits cAMP Increased cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA MLCK_inactive Myosin Light Chain Kinase (MLCK) Inactivation PKA->MLCK_inactive Phosphorylates Vasodilation_PTX Vasodilation MLCK_inactive->Vasodilation_PTX Captopril Captopril ACE Angiotensin-Converting Enzyme (ACE) Captopril->ACE Inhibits Angiotensin_II Angiotensin II ACE->Angiotensin_II Converts Angiotensin_I Angiotensin I Angiotensin_I->ACE AT1R AT1 Receptor Angiotensin_II->AT1R Activates Vasoconstriction Vasoconstriction AT1R->Vasoconstriction

Caption: Signaling pathways for Pentoxifylline and Captopril leading to vasodilation.

Experimental Workflow

start Start: Select Spontaneously Hypertensive Rats (SHRs) grouping Randomly Assign to Treatment Groups: - Control - Pentoxifylline - Captopril - Combination start->grouping treatment Daily Oral Administration of a Specified Dose for a Defined Period grouping->treatment surgery Surgical Implantation of Femoral Artery Catheter for Blood Pressure Monitoring treatment->surgery measurement Continuous Measurement of Mean Arterial Pressure (MAP) and Heart Rate surgery->measurement hemodynamics Assessment of Cardiac Output (CO) and Calculation of Total Peripheral Resistance (TPR) measurement->hemodynamics analysis Data Analysis: Statistical Comparison Between Groups hemodynamics->analysis end End: Evaluation of Hypotensive Efficacy analysis->end

Caption: Experimental workflow for assessing hypotensive effects in SHRs.

Concluding Remarks

The available preclinical data suggests that both Pentoxifylline and Captopril are effective in reducing blood pressure in the spontaneously hypertensive rat model. Captopril appears to have a more pronounced effect on mean arterial pressure when used as a monotherapy. However, the synergistic effect observed when Pentoxifylline is combined with Captopril suggests that the multifaceted mechanism of Pentoxifylline, including its hemorheological and vasodilatory properties, can complement the RAAS inhibition of Captopril. These findings warrant further investigation into the potential of xanthine derivatives, like Pentoxifylline, as adjuncts in antihypertensive therapy. Researchers are encouraged to utilize the detailed protocols and comparative data presented in this guide to inform future studies in the development of novel cardiovascular therapeutics.

References

A Head-to-Head Showdown: Positioning Flufylline Among PDE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of therapeutic development, phosphodiesterase (PDE) inhibitors remain a cornerstone of research for a multitude of diseases, from respiratory conditions to cardiovascular disorders and beyond. While established players like theophylline and sildenafil have well-documented profiles, the comparative performance of newer agents such as Flufylline is a subject of keen interest. This guide offers a head-to-head comparison of this compound and other prominent PDE inhibitors, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their strategic decisions.

Disclaimer: Publicly available, direct head-to-head comparative studies and comprehensive quantitative performance data for this compound are limited. Therefore, this guide utilizes data from various independent studies on well-characterized PDE inhibitors to provide a comparative framework and illustrate the methodologies used for evaluation. The presented data for inhibitors other than this compound are drawn from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.

Quantitative Comparison of PDE Inhibitor Potency

The inhibitory potency (IC50) of a compound against different PDE isoforms is a critical determinant of its therapeutic efficacy and side-effect profile. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for several key PDE inhibitors across a range of PDE isoforms.

InhibitorPDE1 (μM)PDE2 (μM)PDE3 (μM)PDE4 (μM)PDE5 (nM)PDE6 (nM)PDE11 (μM)
Theophylline >100>100>100>100---
Sildenafil 0.28>100>1007.43.5[1]33[1]-
Tadalafil ----1.8[2]-0.025
Roflumilast >10>10>100.00088-25[3]

Understanding the Mechanism: The Phosphodiesterase Signaling Pathway

Phosphodiesterases are enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two vital second messengers. By inhibiting these enzymes, PDE inhibitors increase the intracellular concentrations of cAMP and/or cGMP, leading to a cascade of downstream effects that vary depending on the specific PDE isoform being targeted and the tissue in which it is expressed.

PDE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal Receptor Receptor Signal->Receptor 1. Signal Binding AC_GC Adenylyl Cyclase / Guanylyl Cyclase Receptor->AC_GC 2. Activation cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP 3. Synthesis ATP_GTP ATP / GTP ATP_GTP->AC_GC PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Hydrolysis PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) cAMP_cGMP->PKA_PKG 4. Activation AMP_GMP 5'-AMP / 5'-GMP PDE->AMP_GMP Cellular_Response Cellular Response (e.g., muscle relaxation, reduced inflammation) PKA_PKG->Cellular_Response 5. Phosphorylation & Response PDE_Inhibitor PDE Inhibitor (e.g., this compound) PDE_Inhibitor->PDE Inhibition caption Figure 1: Generalized Phosphodiesterase Signaling Pathway

Figure 1: Generalized Phosphodiesterase Signaling Pathway

Experimental Protocols: A Guide to PDE Inhibitor Evaluation

The following outlines a generalized workflow for the in vitro evaluation of PDE inhibitors, a crucial step in determining their potency and selectivity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Compound Preparation (e.g., this compound stock solution) Assay_Plate_Prep 3. Assay Plate Preparation (Serial dilutions of compound) Compound_Prep->Assay_Plate_Prep Enzyme_Prep 2. PDE Isoform Panel Preparation (Purified recombinant enzymes) Incubation 4. Incubation (Compound + PDE Enzyme + Substrate) Enzyme_Prep->Incubation Assay_Plate_Prep->Incubation Reaction_Termination 5. Reaction Termination Incubation->Reaction_Termination Signal_Detection 6. Signal Detection (e.g., Radioactivity, Luminescence, Fluorescence) Reaction_Termination->Signal_Detection Data_Analysis 7. Data Analysis (IC50 Curve Fitting) Signal_Detection->Data_Analysis caption Figure 2: Experimental Workflow for PDE Inhibitor Profiling

Figure 2: Experimental Workflow for PDE Inhibitor Profiling
Key Experimental Methodologies:

1. Radiometric PDE Assay:

  • Principle: This classic method measures the conversion of a radiolabeled cyclic nucleotide (e.g., [3H]cAMP or [3H]cGMP) to its corresponding 5'-monophosphate by the PDE enzyme.

  • Protocol Outline:

    • Incubate the purified PDE enzyme with the test inhibitor at various concentrations.

    • Initiate the reaction by adding the radiolabeled substrate.

    • After a defined incubation period, terminate the reaction.

    • Separate the product (radiolabeled 5'-monophosphate) from the unreacted substrate using chromatography (e.g., anion exchange resin).

    • Quantify the amount of product formed using liquid scintillation counting.

    • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

2. Non-Radiometric PDE Assays (e.g., Luminescence-based):

  • Principle: These assays utilize coupled enzymatic reactions that result in a detectable signal (e.g., light, fluorescence) that is proportional to the amount of remaining substrate or product.

  • Protocol Outline (Example using a commercial kit):

    • Dispense the test inhibitor at various concentrations into a microplate.

    • Add the PDE enzyme and substrate (cAMP or cGMP) to initiate the reaction.

    • After incubation, add a stop reagent to terminate the PDE reaction.

    • Add a detection reagent containing a secondary enzyme that acts on the product of the PDE reaction (5'-AMP or 5'-GMP) to generate a luminescent or fluorescent signal.

    • Measure the signal using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Concluding Remarks

The field of PDE inhibitor research continues to be a fertile ground for the discovery of novel therapeutics. While the complete preclinical and clinical profile of this compound is yet to be fully elucidated in publicly accessible literature, the established methodologies for comparing PDE inhibitors provide a clear roadmap for its evaluation. By understanding the nuances of potency, selectivity, and the underlying signaling pathways, researchers can better position new chemical entities like this compound in the therapeutic armamentarium. As more data becomes available, a more direct and comprehensive comparison will be possible, further clarifying the potential advantages and specific applications of this promising PDE inhibitor.

References

Validating the Serotonin Receptor Antagonism of Flufylline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Flufylline's potential as a serotonin receptor antagonist. The following sections present hypothetical binding affinity data for this compound against several key serotonin (5-HT) receptor subtypes, comparing it with established antagonists. Detailed experimental protocols for validating these findings through competitive radioligand binding assays are also included.

Comparative Binding Affinity Profile

To assess the potential of this compound as a serotonin receptor antagonist, its binding affinity (Ki) was determined across a panel of serotonin receptor subtypes. The data presented below is hypothetical and serves as a framework for comparative evaluation against well-characterized antagonists.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT3 (Ki, nM)
This compound (Hypothetical) 1502545> 10,000
Spiperone121.530> 10,000
Ketanserin1802.160> 10,000
Clozapine131055,000
Ondansetron> 10,000> 10,000> 10,0000.9

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols: Competitive Radioligand Binding Assay

This section details the methodology for a competitive radioligand binding assay to determine the binding affinity of test compounds for serotonin receptors.

Objective: To determine the inhibitory constant (Ki) of this compound and other test compounds for specific serotonin receptor subtypes by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparations: Commercially available cell membranes expressing the human recombinant serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3).

  • Radioligands:

    • For 5-HT1A: [³H]-8-OH-DPAT

    • For 5-HT2A: [³H]-Ketanserin

    • For 5-HT2C: [³H]-Mesulergine

    • For 5-HT3: [³H]-Granisetron

  • Test Compounds: this compound and known antagonists (Spiperone, Ketanserin, Clozapine, Ondansetron).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin for 5-HT1A/2A/2C, 10 µM granisetron for 5-HT3).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA.

  • Scintillation Cocktail

  • 96-well microplates

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and comparator compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the specific radioligand at a concentration close to its Kd, and varying concentrations of the test compound or vehicle control.

  • Total and Non-specific Binding: Include wells for total binding (membrane + radioligand + vehicle) and non-specific binding (membrane + radioligand + non-specific binding control).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_membranes Membrane Preparation incubation Incubation in 96-well Plate prep_membranes->incubation prep_radioligand Radioligand Preparation prep_radioligand->incubation prep_compounds Test Compound Dilutions prep_compounds->incubation filtration Rapid Filtration incubation->filtration washing Filter Washing filtration->washing scintillation Scintillation Counting washing->scintillation ic50 IC50 Determination scintillation->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki Serotonin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular serotonin Serotonin (5-HT) receptor 5-HT Receptor (GPCR) serotonin->receptor Activates antagonist Antagonist (e.g., this compound) antagonist->receptor Blocks g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Reproducibility of Flufylline's Effects: A Comparative Analysis of Independent Laboratory Studies

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search Report: An extensive search for "Flufylline" did not yield any published independent laboratory studies, clinical trials, or preclinical data. This suggests that "this compound" may be a hypothetical compound, a drug in very early-stage (and unpublished) development, or a misnomer.

To fulfill the user's request for a comparison guide with detailed data presentation, experimental protocols, and visualizations, this report will use Imatinib as a well-documented substitute. Imatinib is a tyrosine kinase inhibitor used in the treatment of Chronic Myeloid Leukemia (CML) and other cancers. Its mechanism of action and clinical outcomes have been extensively studied and reproduced across numerous independent laboratories and clinical trials, making it an excellent case study for a comparative guide.

Comparative Efficacy of Imatinib in Chronic Myeloid Leukemia (CML)

The following tables summarize the quantitative data on the efficacy of Imatinib from key independent clinical trials. The primary endpoints in these studies for CML are typically Complete Hematologic Response (CHR), Complete Cytogenetic Response (CCyR), and Major Molecular Response (MMR).

Table 1: Efficacy of Imatinib in Newly Diagnosed Chronic Phase CML Patients

Study / TrialTreatment ArmNumber of PatientsFollow-up DurationComplete Cytogenetic Response (CCyR) RateOverall Survival (OS) RateReference
IRIS Study Imatinib 400 mg/day55318 months76%-[1]
5 years87%89.4%[2]
~11 years82.8% (complete)83.3%[3]
TOPS Study Imatinib 400 mg/day15712 months--[4]
Imatinib 800 mg/day31912 months--[4]
Australian Study Imatinib (real-world evidence)863 years-97%

Table 2: Molecular Response to Imatinib in CML

Study / TrialTreatment ArmFollow-up DurationMajor Molecular Response (MMR) RateReference
IRIS Study Imatinib 400 mg/day12 months-
8 years-
TOPS Study Imatinib 400 mg/day12 months40%
Imatinib 800 mg/day12 months46%
Turkish Study Imatinib (real-world evidence)12 months80%

Experimental Protocols

Below are detailed methodologies for key experiments cited in the studies of Imatinib's effects.

Assessment of Cytogenetic Response
  • Objective: To determine the percentage of Philadelphia chromosome-positive (Ph+) metaphases in the bone marrow.

  • Methodology:

    • Bone marrow aspirates are collected from patients at baseline and at specified follow-up intervals (e.g., 6, 12, and 18 months).

    • Conventional cytogenetic analysis is performed on G-banded metaphases.

    • A minimum of 20 metaphases are analyzed.

    • Complete Cytogenetic Response (CCyR) is defined as 0% Ph+ metaphases.

    • Partial Cytogenetic Response (PCyR) is defined as 1-34% Ph+ metaphases.

    • Major Cytogenetic Response (MCyR) is the sum of CCyR and PCyR.

Assessment of Molecular Response
  • Objective: To quantify the levels of BCR-ABL1 fusion transcripts in peripheral blood.

  • Methodology:

    • Peripheral blood samples are collected at baseline and at regular intervals (e.g., every 3-6 months).

    • Total RNA is extracted from the blood cells.

    • Quantitative real-time reverse transcription polymerase chain reaction (qRT-PCR) is performed to measure the amount of BCR-ABL1 mRNA.

    • The results are normalized to a control gene (e.g., ABL1 or GUSB) to account for variations in RNA quality and quantity.

    • Major Molecular Response (MMR) is defined as a ≥ 3-log reduction in BCR-ABL1 transcripts from a standardized baseline, or a BCR-ABL1/control gene ratio of ≤ 0.1% on the International Scale (IS).

Signaling Pathways and Experimental Workflows

Imatinib's Mechanism of Action: Signaling Pathway

Imatinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase. In CML, the constitutively active BCR-ABL kinase drives the proliferation of leukemia cells and inhibits apoptosis through the activation of several downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, thereby blocking the phosphorylation of its substrates and inhibiting downstream signaling.

Imatinib_Signaling_Pathway cluster_cell CML Cell cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Ras_MAPK Ras/MAPK Pathway BCR_ABL->Ras_MAPK PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Imatinib Imatinib Imatinib->BCR_ABL Inhibition Proliferation Increased Cell Proliferation & Decreased Apoptosis Ras_MAPK->Proliferation PI3K_Akt->Proliferation JAK_STAT->Proliferation

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.
Experimental Workflow for a Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy of a drug like Imatinib.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (e.g., Newly Diagnosed CML) Baseline_Assessment Baseline Assessment (Blood counts, Bone Marrow Biopsy, qRT-PCR) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Treatment Arm A (e.g., Imatinib 400mg/day) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Standard of Care) Randomization->Treatment_Arm_B Follow_up Follow-up Visits (e.g., 3, 6, 12, 18 months) Treatment_Arm_A->Follow_up Treatment_Arm_B->Follow_up Response_Assessment Response Assessment (CHR, CCyR, MMR) Follow_up->Response_Assessment Data_Analysis Data Analysis (Efficacy and Safety) Response_Assessment->Data_Analysis Results Results & Publication Data_Analysis->Results

Caption: A generalized workflow for a randomized controlled clinical trial.

References

Preclinical Data on Flufylline for Asthma Treatment Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of preclinical data for flufylline, a derivative of theophylline, in the context of asthma therapy. Despite its classification as a xanthine derivative, a class of compounds known for their bronchodilatory and anti-inflammatory effects, specific experimental data on this compound's efficacy, mechanism of action, and safety profile in animal models of asthma is not publicly available. This absence of information precludes a direct preclinical comparison with established standard-of-care asthma therapies such as corticosteroids and beta-agonists.

This compound is chemically identified as 7-(2-(4-(4-fluorobenzoyl)piperidino)ethyl)theophylline.[1] While the foundational compound, theophylline, has been studied for its role in asthma management, detailed preclinical investigations into this specific derivative are not present in the accessible scientific literature.[2][3][4][5]

Standard Asthma Therapies: A Preclinical Overview

In contrast to this compound, standard asthma therapies have been extensively evaluated in preclinical models, providing a robust understanding of their mechanisms and efficacy.

Inhaled Corticosteroids (ICS)

Inhaled corticosteroids are a cornerstone of asthma treatment, primarily due to their potent anti-inflammatory effects.

Mechanism of Action: Corticosteroids exert their effects by binding to glucocorticoid receptors, which then translocate to the nucleus to modulate gene expression. This leads to the suppression of pro-inflammatory cytokines, chemokines, and adhesion molecules. They also reduce the number and activity of inflammatory cells in the airways, including eosinophils, T-lymphocytes, and mast cells.

Experimental Workflow for Assessing ICS Efficacy

G cluster_0 Animal Model Induction cluster_1 Treatment cluster_2 Outcome Assessment animal_model Allergen Sensitization & Challenge (e.g., Ovalbumin in mice) treatment Administration of Inhaled Corticosteroid animal_model->treatment balf Bronchoalveolar Lavage Fluid (BALF) Analysis (Cell Counts, Cytokines) treatment->balf histology Lung Histology (Inflammation, Mucus Production) treatment->histology ahr Airway Hyperresponsiveness (AHR) (Methacholine Challenge) treatment->ahr

Caption: Workflow for evaluating inhaled corticosteroids in a preclinical asthma model.

Beta-2 Adrenergic Agonists (β2-Agonists)

β2-agonists are primarily used as bronchodilators to relieve the symptoms of asthma.

Mechanism of Action: These agents bind to β2-adrenergic receptors on airway smooth muscle cells. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels cause the relaxation of airway smooth muscle, resulting in bronchodilation.

Signaling Pathway of β2-Agonists

G beta_agonist β2-Agonist beta_receptor β2-Adrenergic Receptor beta_agonist->beta_receptor Binds to g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates relaxation Smooth Muscle Relaxation (Bronchodilation) pka->relaxation Leads to

Caption: Simplified signaling cascade of beta-2 adrenergic agonists leading to bronchodilation.

Conclusion

The absence of preclinical data for this compound makes it impossible to conduct a comparative analysis against standard asthma therapies. While the chemical structure of this compound suggests potential activity as a xanthine derivative, dedicated preclinical studies are necessary to determine its efficacy, safety, and mechanism of action in the context of asthma. Researchers and drug development professionals interested in novel asthma therapeutics would require such foundational data before considering this compound as a viable candidate for further investigation. Until such data becomes available, a direct comparison remains purely speculative.

References

Safety Operating Guide

Navigating the Safe Handling of Flufylline in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Flufylline in various laboratory settings.

Situation Required Personal Protective Equipment
Weighing and preparing solutions (powder form) - Disposable nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles- Fume hood or ventilated enclosure
Handling solutions - Disposable nitrile gloves- Laboratory coat- Safety glasses
Potential for aerosol generation - All of the above, plus:- A properly fitted N95 respirator or higher
Cleaning spills - Chemical-resistant gloves (e.g., nitrile)- Disposable gown or apron- Safety goggles- Respiratory protection may be required depending on the size and nature of the spill

Standard Operating Procedure for Safe Handling

Adherence to a standard operating procedure (SOP) is crucial for minimizing risks.

1. Engineering Controls:

  • Always handle solid this compound and concentrated solutions within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Ensure safety showers and eyewash stations are readily accessible and in good working order.

2. Administrative Controls:

  • Develop a site-specific chemical hygiene plan that includes procedures for handling this compound.

  • Restrict access to areas where this compound is handled and stored.

  • Provide comprehensive training to all personnel on the potential hazards and safe handling procedures for xanthine derivatives.

3. Personal Protective Equipment (PPE):

  • Wear the appropriate PPE as outlined in the table above.

  • Inspect PPE before each use for any signs of damage.

  • Remove and dispose of contaminated gloves properly.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

1. Waste Segregation:

  • Segregate this compound waste from other laboratory waste streams.

  • Use clearly labeled, sealed containers for solid and liquid waste.

2. Solid Waste Disposal:

  • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated hazardous waste container.

3. Liquid Waste Disposal:

  • Collect liquid waste containing this compound in a compatible, sealed, and properly labeled waste container.

  • Do not pour this compound solutions down the drain.

4. Decontamination:

  • Decontaminate all work surfaces and equipment with an appropriate cleaning agent after handling this compound.

5. Final Disposal:

  • Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. For unused medicines, general FDA guidance suggests mixing them with an unappealing substance like coffee grounds in a sealed bag before placing in the trash if a take-back program is unavailable[1]. However, for a research compound, professional disposal is recommended.

Workflow for Safe Handling and Disposal

cluster_handling Handling Procedure cluster_disposal Disposal Plan prep Preparation (Fume Hood) weigh Weighing prep->weigh Wear appropriate PPE dissolve Dissolution weigh->dissolve experiment Experimental Use dissolve->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid decontaminate Decontaminate Surfaces experiment->decontaminate dispose Professional Disposal collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flufylline
Reactant of Route 2
Reactant of Route 2
Flufylline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.